Product packaging for Zidovudine-d4(Cat. No.:)

Zidovudine-d4

Cat. No.: B12371210
M. Wt: 271.27 g/mol
InChI Key: HBOMLICNUCNMMY-PFZXUEEMSA-N
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Description

Zidovudine-d4 is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B12371210 Zidovudine-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O4

Molecular Weight

271.27 g/mol

IUPAC Name

1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-6-deuterio-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1/i1D3,3D

InChI Key

HBOMLICNUCNMMY-PFZXUEEMSA-N

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@H]2CC([C@H](O2)CO)N=[N+]=[N-])C([2H])([2H])[2H]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

The Role of Zidovudine-d4 in Advancing Antiretroviral Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Zidovudine-d4, a deuterated analogue of the antiretroviral drug Zidovudine (AZT), serves as a critical tool in the research and development of HIV/AIDS therapeutics. Its primary application lies in its use as a stable isotope-labeled internal standard for the precise quantification of Zidovudine in complex biological matrices. This technical guide provides an in-depth overview of the application of this compound in research, focusing on its role in bioanalytical methodologies essential for pharmacokinetic studies.

Core Application: An Internal Standard in Quantitative Analysis

This compound is chemically identical to Zidovudine, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle alteration in mass does not significantly impact the compound's chemical or physical properties, allowing it to mimic the behavior of Zidovudine during sample preparation and analysis. However, this mass difference is readily detectable by mass spectrometry, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. It effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision in the measurement of Zidovudine concentrations in biological samples such as plasma and hair.[1]

Experimental Protocols: A Validated LC-MS/MS Method

A validated, sensitive LC-MS/MS assay for the simultaneous determination of Zidovudine and other antiretroviral drugs in human plasma exemplifies the practical application of this compound. The following protocol outlines a typical workflow:

1. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of human plasma, a known concentration of the internal standard working solution (containing this compound) is added.

  • The sample is then subjected to solid-phase extraction (SPE) using a cartridge such as an Oasis HLB. This process removes proteins and other interfering substances from the plasma.

  • The analytes (Zidovudine and this compound) are eluted from the SPE cartridge, and the eluent is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation:

  • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.

  • Separation is achieved on a reverse-phase analytical column, for instance, a Phenomenex Synergi Hydro-RP (2.0 × 150 mm).

  • A specific mobile phase, such as an aqueous solution of 15% acetonitrile and 0.1% acetic acid, is used to separate the analytes based on their physicochemical properties before they enter the mass spectrometer.[1]

3. Mass Spectrometric Detection:

  • Detection and quantification are performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.

  • The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Zidovudine and this compound. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative data from a representative LC-MS/MS method utilizing this compound as an internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z)
Zidovudine268127
This compound (Internal Standard)271130

Table 1: Mass Spectrometric Transitions for Zidovudine and this compound.[1]

Parameter Value
Linearity Range1 to 3000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Deviation)≤ 8.3%
Precision (% CV)≤ 10%
Mean Recovery (Zidovudine)92.3%

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of a bioanalytical experiment employing this compound as an internal standard.

Bioanalytical Workflow for Zidovudine Quantification.

Signaling Pathway Context: Mechanism of Action of Zidovudine

To understand the importance of accurately quantifying Zidovudine, it is crucial to consider its mechanism of action within the HIV replication cycle.

ZDV Zidovudine (ZDV) ZDV_MP ZDV-Monophosphate ZDV->ZDV_MP Cellular Kinases ZDV_DP ZDV-Diphosphate ZDV_MP->ZDV_DP ZDV_TP ZDV-Triphosphate (Active) ZDV_DP->ZDV_TP RT HIV Reverse Transcriptase ZDV_TP->RT Competitive Inhibition viral_DNA Viral DNA Synthesis ZDV_TP->viral_DNA Incorporation viral_RNA Viral RNA viral_RNA->viral_DNA Reverse Transcription chain_termination DNA Chain Termination viral_DNA->chain_termination

Zidovudine's Intracellular Activation and Mechanism of Action.

Zidovudine, as a prodrug, must be phosphorylated intracellularly to its active triphosphate form. This active metabolite then competes with the natural substrate for HIV's reverse transcriptase and, upon incorporation into the growing viral DNA chain, causes chain termination, thus inhibiting viral replication. Accurate measurement of Zidovudine in plasma is a surrogate for assessing the potential for intracellular concentrations of the active form, which is directly related to its therapeutic efficacy.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Zidovudine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zidovudine and Isotopic Labeling

Zidovudine (3'-azido-3'-deoxythymidine, AZT) was the first antiretroviral agent approved for the treatment of HIV-1 infection. It is a nucleoside reverse transcriptase inhibitor (NRTI) that acts as a chain terminator during viral DNA synthesis.[1][2]

Isotopically labeled compounds, such as Zidovudine-d4, are crucial tools in drug development and clinical research. They are primarily used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of drug concentration measurements in biological matrices. The use of a stable isotope-labeled internal standard that co-elutes with the analyte but is distinguishable by mass allows for correction of variations during sample preparation and analysis.[3]

Proposed Synthesis of this compound

A common and efficient strategy for the synthesis of Zidovudine initiates from thymidine.[4] A plausible pathway to this compound would, therefore, commence with an appropriately deuterated thymidine precursor. Commercially available Zidovudine-d3 is deuterated on the methyl group of the thymine base. For this compound, it is hypothesized that the fourth deuterium atom is located on the deoxyribose sugar ring, likely at the 2' position.

The proposed multi-step synthesis is as follows:

  • Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of the deuterated thymidine is selectively protected to prevent its participation in subsequent reactions. A common protecting group for this purpose is the trityl (triphenylmethyl) group.

  • Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is converted into a good leaving group to facilitate nucleophilic substitution. This is typically achieved by mesylation or tosylation.

  • Nucleophilic Substitution with Azide: The activated 3'-position undergoes an SN2 reaction with an azide salt, such as lithium azide or sodium azide, to introduce the azido group with inversion of stereochemistry.

  • Deprotection of the 5'-Hydroxyl Group: The protecting group is removed from the 5'-hydroxyl position to yield the final this compound product.

The following diagram illustrates this proposed synthetic workflow.

G Thymidine-d4 Thymidine-d4 Protected_Thymidine-d4 5'-O-Trityl-Thymidine-d4 Thymidine-d4->Protected_Thymidine-d4 Trityl Chloride, Pyridine Activated_Thymidine-d4 3'-O-Mesyl-5'-O-Trityl-Thymidine-d4 Protected_Thymidine-d4->Activated_Thymidine-d4 Methanesulfonyl Chloride, Pyridine Protected_this compound 3'-Azido-3'-deoxy-5'-O-Tritylthymidine-d4 Activated_Thymidine-d4->Protected_this compound Lithium Azide, DMF This compound This compound Protected_this compound->this compound Acetic Acid

Proposed Synthetic Pathway for this compound

Experimental Protocols (Adapted from Analogous Syntheses)

The following are detailed, generalized experimental protocols for each step of the proposed synthesis. These are based on established procedures for the synthesis of Zidovudine from non-deuterated thymidine and should be adapted and optimized for the deuterated analog.

Synthesis of 5'-O-Trityl-Thymidine

Objective: To protect the 5'-hydroxyl group of thymidine.

Materials:

  • Thymidine

  • Anhydrous Pyridine

  • Trityl chloride (Triphenylmethyl chloride)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve thymidine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add trityl chloride portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5'-O-Trityl-Thymidine as a white solid.

Synthesis of 3'-O-Mesyl-5'-O-Trityl-Thymidine

Objective: To activate the 3'-hydroxyl group.

Materials:

  • 5'-O-Trityl-Thymidine

  • Anhydrous Pyridine

  • Methanesulfonyl chloride

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5'-O-Trityl-Thymidine in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride dropwise to the solution.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, slowly add ice-cold water to quench the reaction.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. This is often used in the next step without further purification.

Synthesis of 3'-Azido-3'-deoxy-5'-O-Tritylthymidine

Objective: To introduce the azido group at the 3'-position.

Materials:

  • 3'-O-Mesyl-5'-O-Trityl-Thymidine

  • Lithium azide (LiN₃) or Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 3'-O-Mesyl-5'-O-Trityl-Thymidine in anhydrous DMF.

  • Add lithium azide to the solution and heat the mixture to 80-100 °C.

  • Stir the reaction for 4-8 hours, monitoring for the disappearance of the starting material by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or silica gel chromatography.

Synthesis of Zidovudine (3'-Azido-3'-deoxythymidine)

Objective: To deprotect the 5'-hydroxyl group.

Materials:

  • 3'-Azido-3'-deoxy-5'-O-Tritylthymidine

  • 80% Acetic acid in water

  • Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3'-Azido-3'-deoxy-5'-O-Tritylthymidine in 80% aqueous acetic acid.

  • Stir the solution at room temperature for 1-2 hours, monitoring the removal of the trityl group by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and dichloromethane to remove the triphenylmethanol byproduct.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by silica gel column chromatography or recrystallization to obtain Zidovudine as a white solid.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of non-deuterated Zidovudine and analytical data for isotopically labeled Zidovudine. Specific yield and isotopic enrichment data for this compound are not available in the reviewed literature.

Table 1: Reaction Yields for Analogous Non-Deuterated Zidovudine Synthesis

Reaction StepStarting MaterialProductTypical Yield (%)
5'-O-ProtectionThymidine5'-O-Trityl-Thymidine85-95%
3'-O-Activation5'-O-Trityl-Thymidine3'-O-Mesyl-5'-O-Trityl-Thymidine>90% (often used crude)
3'-Azidation3'-O-Mesyl-5'-O-Trityl-Thymidine3'-Azido-3'-deoxy-5'-O-Tritylthymidine70-85%
5'-O-Deprotection3'-Azido-3'-deoxy-5'-O-TritylthymidineZidovudine80-90%

Table 2: Spectroscopic Data for Zidovudine and its Isotopically Labeled Analog

ParameterZidovudine (Non-labeled)Zidovudine-IS (Isotopically Labeled)
¹H NMR (DMSO-d₆, δ ppm)7.7 (s, 1H, H-6), 6.2 (t, 1H, H-1'), 4.3 (m, 1H, H-3'), 3.9 (m, 1H, H-4'), 3.6 (m, 2H, H-5'), 2.3 (m, 2H, H-2'), 1.8 (s, 3H, 5-CH₃)Specific data for this compound is not available. The spectrum would show the absence of signals corresponding to the deuterated positions.
¹³C NMR (DMSO-d₆, δ ppm)163.9, 150.7, 136.1, 109.5, 84.7, 83.9, 61.6, 60.9, 37.1, 12.4Specific data for this compound is not available.
Mass Spectrometry (ESI-MS/MS)
Precursor Ion [M+H]⁺m/z 268m/z 271 (for a +3 labeled analog)[3]
Product Ionm/z 127[3]m/z 130 (for a +3 labeled analog)[3]

Mechanism of Action of Zidovudine

Zidovudine is a prodrug that must be activated intracellularly to exert its antiviral effect. Cellular enzymes phosphorylate Zidovudine to its active triphosphate form, Zidovudine triphosphate (AZT-TP).[1][4] AZT-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[5][6] Once incorporated, the absence of a 3'-hydroxyl group on the azido-sugar moiety of Zidovudine prevents the formation of the next 5'-3' phosphodiester bond, leading to chain termination and inhibition of viral DNA synthesis.[1][2]

The following diagram illustrates the activation and mechanism of action of Zidovudine.

G cluster_0 Intracellular Activation cluster_1 Inhibition of Viral Replication Zidovudine Zidovudine AZT_MP Zidovudine Monophosphate (AZT-MP) Zidovudine->AZT_MP Thymidine Kinase AZT_DP Zidovudine Diphosphate (AZT-DP) AZT_MP->AZT_DP Thymidylate Kinase AZT_TP Zidovudine Triphosphate (AZT-TP) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase AZT_TP->HIV_RT Competitive Inhibition Viral_RNA Viral RNA Template Viral_RNA->HIV_RT Growing_DNA Growing Viral DNA HIV_RT->Growing_DNA Incorporation of AZT Chain_Termination DNA Chain Termination Growing_DNA->Chain_Termination

Mechanism of Action of Zidovudine

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for this compound, based on well-established chemical principles for the synthesis of Zidovudine and its analogs. While a specific published protocol for this compound remains elusive, the provided experimental procedures offer a strong foundation for its synthesis in a research setting. The included quantitative and spectroscopic data for the non-deuterated compound and its isotopically labeled counterparts provide valuable reference points. The visualization of the synthetic pathway and the mechanism of action further aids in understanding the chemistry and pharmacology of this important antiretroviral agent. Researchers and drug development professionals can utilize this guide as a comprehensive resource for the synthesis and application of isotopically labeled Zidovudine.

References

Zidovudine-d4: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Zidovudine-d4. This compound, a deuterated analog of the antiretroviral drug Zidovudine, serves as a critical internal standard in pharmacokinetic and bioanalytical studies.[1] Its isotopic labeling allows for precise quantification of Zidovudine in biological matrices by mass spectrometry. This guide details the analytical methodologies employed to ensure the identity, purity, and quality of this compound reference standards.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for this compound provides essential data on its quality and purity. The following tables summarize the typical quantitative information found on a CoA.

Table 1: Identification and General Properties

ParameterSpecificationResult
Product NameThis compoundConforms
Molecular FormulaC₁₀H₉D₄N₅O₄Conforms
AppearanceA white to off-white solidConforms
SolubilitySoluble in MethanolConforms
Melting Point113-115 °C114 °C

Table 2: Purity and Impurity Profile

TestMethodSpecificationResult
Purity (by HPLC)HPLC-UV≥ 98%99.5%
Isotopic PurityLC-MS≥ 99% Deuterium incorporation99.8%
Unlabeled ZidovudineLC-MS≤ 0.5%0.15%
Other ImpuritiesHPLC-UVIndividual Impurity ≤ 0.1%Conforms
Total Impurities ≤ 0.5%0.35%
Loss on DryingGravimetric≤ 1.0%0.2%
Residue on IgnitionGravimetric≤ 0.1%< 0.1%

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography with UV detection is a primary method for assessing the purity of this compound and quantifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water is commonly used.[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection Wavelength: UV detection at 265 nm or 270 nm.[2][3]

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent like methanol.

  • Procedure: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The area of the main peak and any impurity peaks are integrated to calculate the purity and impurity levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is employed to confirm the molecular weight of this compound and to determine its isotopic purity, specifically the percentage of deuterium incorporation and the presence of any unlabeled Zidovudine.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight mass analyzer).

  • Ionization Source: Electrospray ionization (ESI) is typically used.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is monitored to distinguish between this compound and unlabeled Zidovudine.

  • Procedure: A solution of this compound is introduced into the LC-MS system. The mass spectrometer is set to monitor for the m/z of both this compound and unlabeled Zidovudine. The relative peak areas of the corresponding mass signals are used to calculate the isotopic purity.

Identity Confirmation by Infrared Spectroscopy

Infrared (IR) spectroscopy is used to confirm the chemical identity of the this compound by comparing its spectrum to that of a known reference standard.[3]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: The IR spectrum of the sample is recorded and compared with the reference spectrum of Zidovudine. The presence of characteristic absorption bands confirms the identity of the compound's functional groups.

Visualizations

The following diagrams illustrate key aspects of this compound analysis and its chemical context.

Certificate_of_Analysis_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Certificate Generation Sample_Login Sample Login and Documentation Sample_Preparation Sample Preparation for Analysis Sample_Login->Sample_Preparation HPLC_Analysis HPLC for Purity and Impurities Sample_Preparation->HPLC_Analysis LCMS_Analysis LC-MS for Identity and Isotopic Purity Sample_Preparation->LCMS_Analysis IR_Analysis IR for Identity Confirmation Sample_Preparation->IR_Analysis Physical_Tests Physical Characterization (MP, Solubility) Sample_Preparation->Physical_Tests Data_Analysis Data Analysis and Comparison to Specifications HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis IR_Analysis->Data_Analysis Physical_Tests->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation

Caption: Workflow for a Certificate of Analysis.

Zidovudine_and_Zidovudine_d4 Zidovudine Zidovudine (C₁₀H₁₃N₅O₄) Zidovudine_d4 This compound (C₁₀H₉D₄N₅O₄) Zidovudine->Zidovudine_d4 Isotopic Labeling (Deuteration)

Caption: Relationship between Zidovudine and this compound.

References

Navigating the Nuances of Zidovudine-d4: An In-depth Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Zidovudine-d4 (Azidothymidine-d4), a deuterated analog of the antiretroviral drug Zidovudine. Focusing on isotopic purity and chemical stability, this document offers detailed methodologies for assessment, data presentation for easy interpretation, and visual representations of key concepts to support researchers and drug development professionals in their work with this stable isotope-labeled compound.

Introduction to this compound

This compound is a synthetic nucleoside analog of thymidine, where four hydrogen atoms have been replaced with deuterium. It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies of Zidovudine. The incorporation of deuterium provides a distinct mass signature, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.

Mechanism of Action of Zidovudine: Zidovudine is a prodrug that is intracellularly phosphorylated to its active triphosphate moiety, Zidovudine triphosphate (ZDV-TP). ZDV-TP competitively inhibits the viral enzyme reverse transcriptase and gets incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the incorporated Zidovudine molecule leads to the termination of DNA chain elongation, thus inhibiting HIV replication.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. It refers to the percentage of the molecule that contains the desired number of deuterium atoms (in this case, four) relative to molecules with fewer or no deuterium atoms (d0, d1, d2, d3). High isotopic purity is essential to minimize signal overlap with the unlabeled analyte and ensure accurate quantification.

Quantitative Data on Isotopic Purity

While the exact isotopic distribution can vary between manufacturing batches, a typical specification for high-quality this compound is presented in Table 1. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Isotopic SpeciesAbbreviationTypical Abundance (%)
Zidovudine-d0d0< 0.1
Zidovudine-d1d1< 0.5
Zidovudine-d2d2< 1.0
Zidovudine-d3d3< 5.0
This compoundd4> 98.0

Table 1: Typical Isotopic Distribution of this compound. This table summarizes the expected relative abundance of different isotopic species in a high-purity batch of this compound.

Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

Objective: To determine the relative abundance of d0, d1, d2, d3, and d4 species of Zidovudine.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF)

  • Liquid Chromatography system (for sample introduction)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration appropriate for the mass spectrometer's sensitivity.

  • Instrument Setup:

    • Calibrate the mass spectrometer to ensure high mass accuracy.

    • Optimize the ionization source parameters (e.g., electrospray voltage, gas flows, temperature) for optimal signal intensity of the [M+H]⁺ or other suitable parent ion of Zidovudine.

  • Data Acquisition:

    • Acquire full-scan mass spectra of the this compound solution over a mass range that includes the parent ions of all expected isotopic species (e.g., m/z 268-272 for [M+H]⁺).

    • Ensure sufficient resolution to distinguish between the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopic species (d0 to d4).

    • Integrate the peak areas of each isotopologue.

    • Calculate the relative abundance of each species as a percentage of the total peak area of all isotopic species.

experimental_workflow_isotopic_purity cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep Dissolve this compound in appropriate solvent lc_intro Introduce sample via LC prep->lc_intro ms_acquire Acquire full-scan high-resolution mass spectra lc_intro->ms_acquire extract_ions Extract ion chromatograms for d0-d4 species ms_acquire->extract_ions integrate_peaks Integrate peak areas extract_ions->integrate_peaks calculate_abundance Calculate relative abundance (%) integrate_peaks->calculate_abundance

Figure 1: Experimental Workflow for Isotopic Purity Determination.

Stability of this compound

The stability of this compound is a crucial factor, particularly when used as an internal standard in bioanalytical methods that involve sample storage and processing. While specific stability studies on this compound are not extensively published, its stability profile is expected to be very similar to that of unlabeled Zidovudine. Forced degradation studies on Zidovudine have identified its key degradation pathways.

Forced Degradation Studies and Degradation Pathways

Forced degradation studies are conducted under harsh conditions (acidic, basic, oxidative, photolytic, and thermal stress) to accelerate the degradation process and identify potential degradation products.

Stress ConditionZidovudine StabilityMajor Degradation Products
Acidic Hydrolysis Susceptible to degradationThymine, 3'-azido-3'-deoxy-2',3'-didehydrothymidine
Basic Hydrolysis Relatively stableMinor degradation to Thymine
Oxidative Generally stableMinor degradation products
Photolytic Susceptible to degradationThymine and other photoproducts
Thermal Relatively stableMinor degradation

Table 2: Summary of Zidovudine Stability under Forced Degradation Conditions. This table outlines the stability of Zidovudine under various stress conditions and lists the major degradation products formed.

degradation_pathway Zidovudine This compound Thymine Thymine Zidovudine->Thymine Acidic Hydrolysis, Photolysis Didehydrothymidine 3'-azido-3'-deoxy-2',3'-didehydrothymidine Zidovudine->Didehydrothymidine Acidic Hydrolysis Other Other Minor Degradation Products Zidovudine->Other Basic Hydrolysis, Oxidative Stress, Thermal Stress

Figure 2: this compound Degradation Pathways.

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to separate the parent drug from its degradation products, allowing for the quantification of the remaining intact drug over time.

Objective: To assess the stability of this compound under various stress conditions.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Stressed Samples:

    • Prepare solutions of this compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water).

    • Expose the solutions to the respective stress conditions (e.g., heat, UV light) for a defined period.

    • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile). The exact ratio should be optimized for good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection Wavelength: 267 nm.

  • Data Analysis:

    • Inject the stressed samples into the HPLC system.

    • Identify and quantify the peak corresponding to this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

hplc_stability_workflow cluster_stress Stress Conditions cluster_sampling Sampling & Preparation cluster_hplc HPLC Analysis cluster_results Results acid Acidic sampling Collect aliquots at time points acid->sampling base Basic base->sampling oxidative Oxidative oxidative->sampling photo Photolytic photo->sampling thermal Thermal thermal->sampling neutralize Neutralize & Dilute sampling->neutralize hplc_analysis Inject into HPLC neutralize->hplc_analysis quantify Quantify this compound peak hplc_analysis->quantify calculate_degradation Calculate % Degradation quantify->calculate_degradation

Figure 3: HPLC Stability Testing Workflow.

Zidovudine's Mechanism of Action: A Signaling Pathway Perspective

To provide a complete picture for researchers, it is essential to understand the cellular pathway through which Zidovudine exerts its therapeutic effect.

zidovudine_moa ZDV Zidovudine (ZDV) ZDV_MP ZDV-Monophosphate ZDV->ZDV_MP Phosphorylation ZDV_DP ZDV-Diphosphate ZDV_MP->ZDV_DP Phosphorylation ThymidineKinase Thymidine Kinase ZDV_TP ZDV-Triphosphate (Active) ZDV_DP->ZDV_TP Phosphorylation ThymidylateKinase Thymidylate Kinase NDPKinase Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase ZDV_TP->RT Competitive Inhibition Viral_DNA Viral DNA Chain Elongation RT->Viral_DNA Incorporation into Viral DNA Termination Chain Termination Viral_DNA->Termination Prevents further elongation

Figure 4: Zidovudine's Intracellular Activation and Mechanism of Action.

Conclusion

This technical guide has provided a detailed examination of the isotopic purity and stability of this compound. While specific quantitative data for isotopic purity and stability of the deuterated form should be confirmed with the supplier's Certificate of Analysis for each batch, the methodologies and expected outcomes presented here offer a solid foundation for researchers. Understanding these critical quality attributes is paramount for the accurate and reliable use of this compound as an internal standard in demanding analytical applications. The provided experimental protocols and visual diagrams serve as practical tools for laboratory implementation and a deeper understanding of the underlying scientific principles.

A Technical Guide to Commercially Available Zidovudine-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available deuterated Zidovudine (Zidovudine-d4), a critical tool for bioanalytical and pharmacokinetic studies. This document outlines the compound's specifications, commercial sources, and its primary application as an internal standard in quantitative mass spectrometry assays. Detailed experimental protocols and data are provided to facilitate its use in a research setting.

Introduction to Zidovudine and its Deuterated Analog

Zidovudine (Azidothymidine or AZT) was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV-1 infection. It is a synthetic thymidine analog that, upon intracellular phosphorylation to its active triphosphate form, inhibits the viral reverse transcriptase enzyme, leading to the termination of viral DNA chain elongation.

In research, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are essential for achieving accurate and precise quantification of the target analyte by mass spectrometry. This compound, in which four hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for Zidovudine. Its chemical behavior is nearly identical to the unlabeled drug, but its increased mass allows it to be distinguished by a mass spectrometer, correcting for variability in sample preparation and instrument response.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers that provide reference standards for research purposes. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) from the supplier to confirm purity, isotopic enrichment, and other quality control parameters.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCatalog Number (Example)Website
Acanthus ResearchThis compoundZID-16-002acanthusresearch.com
MedChemExpressThis compoundHY-17413Smedchemexpress.com
Toronto Research Chemicals (TRC)This compoundZ498502trc-canada.com
Cayman ChemicalThis compoundConsult Websitecaymanchem.com

Note: Catalog numbers and availability are subject to change. Please consult the supplier's website for the most current information.

Table 2: General Product Specifications for this compound

ParameterSpecificationSource
Chemical Name 3'-Azido-3'-deoxythymidine-d4-
Synonyms AZT-d4, ZDV-d4[1]
Molecular Formula C₁₀H₉D₄N₅O₄[1]
Molecular Weight Approx. 271.27 g/mol -
Purity (Chemical) Typically ≥98%-
Isotopic Enrichment Typically ≥99% atom % DRequest from supplier
Appearance White to off-white solid-
Standard Unit Size 25 mg[1]

Application in Bioanalysis: An Internal Standard for LC-MS/MS

The primary research application of this compound is as an internal standard (IS) for the sensitive and selective quantification of Zidovudine in biological matrices such as human plasma. The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly reliable data.

Zidovudine's Mechanism of Action

To understand the context of its measurement, it is useful to visualize the mechanism of action of Zidovudine. The drug acts as a prodrug that must be activated within the host cell.

Zidovudine_Mechanism cluster_activation Intracellular Activation Pathway cluster_inhibition Inhibition of Viral Replication ZDV Zidovudine (AZT) ZDV_MP AZT Monophosphate (AZT-MP) ZDV->ZDV_MP Thymidine Kinase ZDV_DP AZT Diphosphate (AZT-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Active AZT Triphosphate (AZT-TP) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase ZDV_TP->RT Competitive Inhibition DNA Viral DNA Chain Elongation RT->DNA Termination Chain Termination DNA->Termination AZT-TP Incorporation

Caption: Intracellular activation of Zidovudine and its mechanism of HIV reverse transcriptase inhibition.

Experimental Protocols

The following is a representative, detailed protocol for the quantification of Zidovudine in human plasma using this compound as an internal standard, adapted from validated LC-MS/MS methodologies.

Materials and Reagents
  • Zidovudine reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (ACS grade)

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges (1 cc)

  • Methanol (HPLC grade) for SPE conditioning

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Zidovudine and this compound in water to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the Zidovudine stock solution with a 50:50 water/acetonitrile mixture to prepare working solutions for the calibration curve (e.g., concentrations ranging from 10 ng/mL to 30,000 ng/mL).

  • Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with water to a final concentration of 500 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 20 µL of the 500 ng/mL this compound internal standard working solution to all tubes (except blank matrix).

  • Vortex briefly.

  • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Table 3: Liquid Chromatography Parameters

ParameterCondition
HPLC System Surveyor LC or equivalent
Analytical Column Phenomenex Synergi Hydro-RP (2.0 x 150 mm, 4 µm)
Mobile Phase 15% Acetonitrile, 85% Water, 0.1% Acetic Acid (v/v/v)
Flow Rate 0.200 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time ~5 minutes

Table 4: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole (e.g., Thermo Finnigan TSQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Zidovudine Transition Q1: 268.0 m/z -> Q3: 127.0 m/z
This compound (IS) Transition Q1: 271.0 m/z -> Q3: 130.0 m/z
Collision Gas Argon
Bioanalytical Workflow Visualization

The entire process from sample receipt to final data analysis can be visualized as a clear workflow.

Bioanalytical_Workflow Sample Plasma Sample (100 µL) Spike Spike with IS (this compound) Sample->Spike SPE Solid-Phase Extraction (Oasis HLB) Spike->SPE Evap Evaporation (Nitrogen) SPE->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Inject LC-MS/MS Injection Recon->Inject Quant Data Acquisition & Quantitation (Peak Area Ratio vs. Conc.) Inject->Quant

Caption: Standard workflow for the quantification of Zidovudine in plasma using this compound.

Data and Performance Characteristics

A validated bioanalytical method using this protocol should exhibit excellent performance. The data below is representative of what can be achieved.

Table 5: Method Validation and Performance Data

ParameterTypical Value
Linearity Range 1 - 3000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 10%
Inter-day Precision (%CV) ≤ 10%
Accuracy (% Deviation) ≤ 8.3%
Mean Recovery (Zidovudine) 92.3%

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of Zidovudine in biological systems. Its commercial availability from reputable suppliers ensures that high-quality, reliable material is accessible for developing and validating robust bioanalytical methods. The detailed LC-MS/MS protocol provided in this guide serves as a comprehensive starting point for laboratories aiming to establish pharmacokinetic and other quantitative assays for this important antiretroviral agent.

References

In-Depth Technical Guide: Chemical Identifiers of Zidovudine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of the chemical identifiers for Zidovudine-d4, a deuterated analog of the antiretroviral drug Zidovudine. Due to the nature of isotopically labeled compounds, some identifiers are not always available. This document clarifies the available data for this compound and provides the corresponding identifiers for the parent compound, Zidovudine, for comparative reference.

Summary of Chemical Identifiers

The following table summarizes the key chemical identifiers for both this compound and its non-deuterated parent compound, Zidovudine.

IdentifierThis compoundZidovudine
CAS Number Not Available30516-87-1[1]
PubChem CID Not Available35370[1]
ChemSpider ID Not Available32555
IUPAC Name 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione; 2',3'-dideoxy-5'-(deuteriooxymethyl)-5-(methyl-d3)-thymidine (representative names)1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione[1]
InChI Not AvailableInChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1[1]
InChIKey Not AvailableHBOMLICNUCNMMY-XLPZGREQSA-N[1]
Canonical SMILES OC[C@@H]1--INVALID-LINK--C--INVALID-LINK--O1CC1=CN(C(=O)NC1=O)[C@H]2C--INVALID-LINK--CO">C@@HN=[N+]=[N-][1]
Molecular Formula C10H9D4N5O4C10H13N5O4[1]

Note: The CAS Number for this compound is often not assigned or is listed as not available by chemical suppliers[2]. The CAS number for the unlabeled parent compound is frequently used for reference. Similarly, a specific PubChem Compound ID (CID) for this particular deuterated analog of Zidovudine has not been found. The provided SMILES for this compound reflects the isotopic labeling.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as diagrams of its metabolic and signaling pathways, are beyond the scope of this document. Such information is typically found in specialized scientific literature and patent documents. Researchers are encouraged to consult these resources for in-depth methodological details.

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical and logical relationships between the different types of chemical identifiers.

Chemical_Identifiers Logical Flow of Chemical Identification cluster_structure Structural Representation cluster_database Database Identifiers SMILES SMILES InChI InChI SMILES->InChI Generates PubChem_CID PubChem_CID SMILES->PubChem_CID Searchable in InChI->PubChem_CID Searchable in InChIKey InChIKey InChI->InChIKey Generates Hash IUPAC_Name IUPAC_Name IUPAC_Name->SMILES Generates CAS_Number CAS_Number ChemSpider_ID ChemSpider_ID Chemical_Substance Chemical_Substance Chemical_Substance->IUPAC_Name Described by Chemical_Substance->CAS_Number Registered as Chemical_Substance->PubChem_CID Deposited in Chemical_Substance->ChemSpider_ID Deposited in

Caption: Relationship between chemical structure representations and database identifiers.

References

Methodological & Application

Application Note: High-Throughput Quantification of Zidovudine in Human Plasma using Zidovudine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zidovudine (ZDV) in human plasma. Zidovudine-d4 is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid chromatographic separation on a reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable Zidovudine quantification.

Introduction

Zidovudine (also known as azidothymidine or AZT) is a nucleoside analog reverse transcriptase inhibitor (NRTI) that was the first antiretroviral medication approved for the treatment of HIV/AIDS.[1] It remains a critical component of combination antiretroviral therapy, particularly in resource-limited settings and for the prevention of mother-to-child transmission.[2] Accurate and precise measurement of Zidovudine concentrations in biological matrices is essential for optimizing dosing regimens, assessing patient adherence, and conducting pharmacokinetic research.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample processing and instrument response, thereby ensuring the reliability of the results.[2][4] This application note provides a detailed protocol for the quantification of Zidovudine in human plasma using this compound as an internal standard, based on established and validated methodologies.[2][4][5]

Experimental

Materials and Reagents
  • Zidovudine (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic Acid (glacial, ≥99.7%)

  • Formic Acid (≥98%)

  • Human plasma (K2EDTA)

  • Oasis HLB 1cc Solid Phase Extraction (SPE) Cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions
  • Zidovudine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zidovudine in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Zidovudine Working Solutions: Prepare serial dilutions of the Zidovudine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To 100 µL of each plasma sample, add 20 µL of the 500 ng/mL this compound working solution and vortex briefly.

  • Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma samples onto the conditioned SPE cartridges.

  • Wash the cartridges with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column Synergi Hydro-RP, 2.0 x 150 mm, 4 µm
Mobile Phase 15% Acetonitrile in water with 0.1% Acetic Acid
Flow Rate 0.200 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 9 minutes

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 V
Temperature 550°C

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Zidovudine268.1127.1
This compound (IS)272.1131.1

Note: The MRM transitions for Zidovudine and its stable isotope-labeled internal standard may vary slightly between different instruments and sources. The values provided are based on published literature.[2][4][5]

Results and Discussion

Method Validation

The described LC-MS/MS method has been validated based on parameters outlined in published studies.[2][4][5] The key performance characteristics are summarized below.

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 1 to 3000 ng/mL for Zidovudine in human plasma.[2][4] The lower limit of quantification (LLOQ) was established at 1 ng/mL, showcasing the high sensitivity of the assay.[2][4]

ParameterResult
Linearity Range 1 - 3000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using quality control (QC) samples at low, medium, and high concentrations. The results, as reported in the literature, fall within the acceptable limits for bioanalytical method validation.[2][4][6][7]

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (% Deviation)Inter-day Precision (%CV)Inter-day Accuracy (% Deviation)
Low ≤ 10%≤ 8.3%≤ 10%≤ 8.3%
Medium ≤ 10%≤ 8.3%≤ 10%≤ 8.3%
High ≤ 10%≤ 8.3%≤ 10%≤ 8.3%

Recovery

The extraction recovery of Zidovudine from human plasma using the solid-phase extraction method was consistent and high.[2][4]

AnalyteMean Recovery (%)
Zidovudine92.3%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Quantification Data Quantification Detection->Quantification

Caption: Experimental workflow for Zidovudine quantification.

zidovudine_metabolism ZDV Zidovudine (ZDV) ZDV_MP Zidovudine Monophosphate (ZDV-MP) ZDV->ZDV_MP Thymidine Kinase gZDV Zidovudine Glucuronide (gZDV) (Inactive Metabolite) ZDV->gZDV UGT2B7 ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase

Caption: Simplified metabolic pathway of Zidovudine.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of Zidovudine in human plasma. The detailed protocol and performance characteristics presented in this application note demonstrate its suitability for a wide range of research applications in the field of antiretroviral therapy.

References

Application Note: High-Throughput Bioanalytical Method for Zidovudine in Human Plasma Using Zidovudine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Zidovudine (ZDV) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Zidovudine-d4 (ZDV-d4), to ensure high accuracy and precision. Sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing excellent recovery and minimizing matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. This method demonstrates excellent linearity over a clinically relevant concentration range, with high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Zidovudine (also known as AZT) is a nucleoside analogue reverse transcriptase inhibitor (NRTI) that was the first drug approved for the treatment of HIV infection.[1] Accurate and reliable quantification of Zidovudine in biological matrices is crucial for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring to optimize treatment efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[2] It compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.[2] This application note presents a validated LC-MS/MS method for the determination of Zidovudine in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • Zidovudine (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid

  • Ammonium Acetate

  • Human Plasma (drug-free)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Instrumentation
  • Liquid Chromatography System (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., API 4000)

  • Analytical Column: Reversed-phase C18 column (e.g., Phenomenex Synergi Hydro-RP, 2.0 x 150 mm)[2][3]

Stock and Working Solutions
  • Zidovudine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zidovudine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Zidovudine stock solution in a mixture of methanol and water to create calibration curve standards.

  • Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the this compound stock solution with methanol.[4]

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (this compound). Vortex for 10 seconds. Add 200 µL of water and vortex again.[2] Load the entire mixture onto the pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 0.5 mL of methanol into a clean collection tube.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Phenomenex Synergi Hydro-RP (2.0 x 150 mm)[2][3]

    • Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile has been shown to be effective.[1] Another option is an isocratic mobile phase of 15% acetonitrile in 0.1% acetic acid.[2][3]

    • Flow Rate: 0.8 mL/min[1]

    • Column Temperature: 30°C[1]

    • Injection Volume: 25 µL[1]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[2][3]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Zidovudine: 268 -> 127[2][3]

      • This compound: 271 -> 130[2][3]

    • Source Parameters: Optimized for the specific instrument, with typical values for nebulizing gas flow at 1.5 L/min and drying gas flow at 15 L/min.[1]

Data Presentation

Table 1: LC-MS/MS Method Parameters
ParameterValue
Chromatography
ColumnPhenomenex Synergi Hydro-RP (2.0 x 150 mm)[2][3]
Mobile Phase15% Acetonitrile in 0.1% Acetic Acid[2][3]
Flow Rate0.8 mL/min[1]
Column Temperature30 °C[1]
Injection Volume25 µL[1]
Mass Spectrometry
Ionization ModeESI Positive[2][3]
MRM Transition (ZDV)268 -> 127[2][3]
MRM Transition (ZDV-d4)271 -> 130[2][3]
Table 2: Method Validation Summary
Validation ParameterResult
Linearity Range1 - 3000 ng/mL[2][3]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL[2][3]
Accuracy (% Deviation)≤ 8.3%[2][3]
Precision (% CV)≤ 10%[2][3]
Recovery (Zidovudine)92.3%[2][3]
Matrix EffectMean 5% suppression for ZDV and ZDV-IS[2]

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition vortex1 Vortex is_addition->vortex1 water_addition Add Water (200 µL) vortex1->water_addition vortex2 Vortex water_addition->vortex2 spe_loading Load onto SPE Cartridge vortex2->spe_loading spe_wash Wash with Water spe_loading->spe_wash spe_elution Elute with Methanol spe_wash->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_injection Inject into LC-MS/MS reconstitution->lcms_injection analytical_workflow sample_injection Sample Injection lc_separation LC Separation (C18 Column) sample_injection->lc_separation esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization mass_analyzer Tandem Mass Spectrometry (MRM) esi_ionization->mass_analyzer data_acquisition Data Acquisition (ZDV & ZDV-d4) mass_analyzer->data_acquisition quantification Quantification data_acquisition->quantification

References

Application Note: Quantification of Zidovudine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zidovudine (ZDV), the first antiretroviral agent approved for the treatment of HIV infection, is a nucleoside reverse transcriptase inhibitor (NRTI) that remains a critical component in combination antiretroviral therapy.[1] Therapeutic drug monitoring of Zidovudine is essential to ensure efficacy while minimizing toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, Zidovudine-d4 (ZDV-d4), ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[2] The method is validated according to FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and routine clinical monitoring.[2]

Principle

Plasma samples are prepared by solid-phase extraction (SPE) after the addition of the internal standard, this compound. The extracted samples are then analyzed by reverse-phase LC-MS/MS. Quantification is achieved by comparing the peak area ratio of Zidovudine to this compound against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • Zidovudine (ZDV) reference standard

  • This compound (ZDV-d4) internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid or Acetic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (K2EDTA)

  • Oasis HLB 1cc Solid Phase Extraction (SPE) cartridges[2][3][4]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Pipettes and general laboratory glassware

Preparation of Solutions
  • ZDV Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zidovudine and dissolve it in 10 mL of methanol.[5]

  • ZDV-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • ZDV Working Standard Solutions: Prepare serial dilutions of the ZDV stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality controls (QCs).

  • IS Working Solution (500 ng/mL): Dilute the ZDV-d4 stock solution with water to achieve a final concentration of 500 ng/mL.[2]

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards: Prepare calibration standards daily by spiking 100 µL of blank human plasma with the appropriate ZDV working solutions to achieve final concentrations of 1, 5, 10, 50, 100, 500, 1000, 2000, and 3000 ng/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples in bulk at four concentration levels:

    • LLOQ QC: 1 ng/mL (Lower Limit of Quantification)[2]

    • Low QC (LQC): 15 ng/mL[2]

    • Medium QC (MQC): 250 ng/mL[2]

    • High QC (HQC): 2500 ng/mL[2] Store QC samples at -80°C until use.[2]

Plasma Sample Preparation (Solid-Phase Extraction)
  • Thaw plasma samples, calibration standards, and QCs on ice.

  • To 100 µL of each plasma sample in a test tube, add 20 µL of the IS working solution (500 ng/mL).[2]

  • Add 200 µL of water to each tube and vortex briefly.[2]

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.[2]

  • Elute the analytes with 0.5 mL of methanol into a clean collection tube.[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10-20 µL) into the LC-MS/MS system.

LC-MS/MS Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add ZDV-d4 IS plasma->add_is spe 3. Solid-Phase Extraction (SPE) add_is->spe elute 4. Elution spe->elute dry 5. Evaporation elute->dry recon 6. Reconstitution dry->recon inject 7. Injection into HPLC recon->inject sep 8. Chromatographic Separation inject->sep ion 9. Electrospray Ionization (ESI+) sep->ion detect 10. MS/MS Detection (MRM) ion->detect integrate 11. Peak Integration detect->integrate ratio 12. Calculate Peak Area Ratio (ZDV/ZDV-d4) integrate->ratio quant 13. Quantify vs. Calibration Curve ratio->quant

Caption: Workflow for Zidovudine quantification in plasma.

Data and Results

The method was validated for linearity, accuracy, precision, recovery, and matrix effects.

Table 1: LC-MS/MS Parameters
ParameterCondition
LC Column Phenomenex Synergi Hydro-RP (2.0 x 150 mm)[2][3][4]
Mobile Phase 15% Acetonitrile and 0.1% Acetic Acid in Water[2][3][4]
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive[2][3][4]
MRM Transition (ZDV) Q1: 268.1 m/z -> Q3: 127.1 m/z[2][3][4]
MRM Transition (ZDV-d4) Q1: 271.1 m/z -> Q3: 130.1 m/z[2][3]
Table 2: Calibration Curve Performance
ParameterResult
Linearity Range 1 - 3000 ng/mL[2][3][4]
Regression Model Linear, 1/x² weighting
Correlation (r²) > 0.995
Table 3: Accuracy and Precision (Intra-day and Inter-day)
QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ QC 1≤ ± 8.3%≤ 10.0%
Low QC 15≤ ± 8.3%≤ 10.0%
Medium QC 250≤ ± 8.3%≤ 10.0%
High QC 2500≤ ± 8.3%≤ 10.0%
Data derived from validation results demonstrating high accuracy and precision.[2][3]
Table 4: Recovery and Matrix Effect
AnalyteMean Extraction RecoveryMatrix Effect
Zidovudine92.3%[2][3][4]Not Significant

Conclusion

This application note details a validated LC-MS/MS method for the reliable quantification of Zidovudine in human plasma. The use of solid-phase extraction provides clean samples and high recovery, while the stable isotope-labeled internal standard ensures accuracy and precision.[2] The method is linear over a wide concentration range (1-3000 ng/mL) and demonstrates excellent sensitivity with an LLOQ of 1 ng/mL.[2][3][4] This robust and reproducible assay is well-suited for high-throughput analysis in clinical research, pharmacokinetic studies, and therapeutic drug monitoring of Zidovudine.

References

Application Note: High-Throughput Quantification of Zidovudine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zidovudine (ZDV), the first antiretroviral agent approved for the treatment of HIV-1 infection, remains a critical component in combination antiretroviral therapy.[1][2][3][4] Accurate and reliable quantification of Zidovudine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, Zidovudine-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[5][6] Two common sample preparation techniques, Solid-Phase Extraction (SPE) and Protein Precipitation (PP), are presented, providing flexibility for different laboratory workflows and sample volumes.

Experimental

  • Zidovudine (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate

  • Deionized Water

  • Human Plasma (K2EDTA)

  • Solid-Phase Extraction Cartridges (e.g., Oasis HLB)

  • 96-well collection plates

  • Vortex mixer

  • Centrifuge

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for the analysis.

Table 1: LC-MS/MS Instrumental Conditions

ParameterCondition
HPLC System
ColumnC18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientIsocratic or Gradient (e.g., 15% B for 5 min)
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Autosampler Temp.10 °C
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsZidovudine: 268.1 → 127.1; this compound: 272.1 → 131.1
Collision EnergyOptimized for specific instrument
Dwell Time200 ms

Stock solutions of Zidovudine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocols

Two distinct protocols for sample preparation are provided below: Solid-Phase Extraction (SPE) and Protein Precipitation (PP).

SPE is a highly effective technique for removing interfering matrix components, resulting in a cleaner sample extract and reduced matrix effects.

Experimental Workflow for SPE

SPE_Workflow start Plasma Sample (100 µL) add_is Add this compound (Internal Standard) vortex1 Vortex add_acid Add 200 µL 4% H3PO4 vortex2 Vortex condition Condition SPE Cartridge (1 mL Methanol, 1 mL Water) vortex2->condition load Load Sample condition->load wash Wash Cartridge (1 mL 5% Methanol in Water) load->wash elute Elute with 1 mL Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow for Zidovudine.

Detailed SPE Protocol:

  • To 100 µL of plasma sample, add 25 µL of this compound working solution (internal standard).

  • Vortex for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the entire pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol into a clean collection tube or 96-well plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protein precipitation is a simpler and faster method suitable for high-throughput analysis, although it may result in a less clean extract compared to SPE.

Experimental Workflow for Protein Precipitation

PP_Workflow start Plasma Sample (100 µL) add_is Add this compound (Internal Standard) vortex1 Vortex add_precipitant Add 300 µL Acetonitrile vortex1->add_precipitant vortex2 Vortex for 1 min add_precipitant->vortex2 centrifuge Centrifuge at 10,000 x g for 5 min vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer dilute Dilute with Water (1:1) transfer->dilute inject Inject into LC-MS/MS dilute->inject

Caption: Protein Precipitation Workflow for Zidovudine.

Detailed PP Protocol:

  • To 100 µL of plasma sample, add 25 µL of this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Dilute the supernatant 1:1 with water to reduce the organic content before injection.

  • Inject into the LC-MS/MS system.

Results and Discussion

The following tables summarize the quantitative performance data for the Zidovudine assay using both SPE and PP sample preparation methods.

Table 2: Method Validation Parameters

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PP)
Linearity Range1 - 5000 ng/mL5 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL5 ng/mL
Upper Limit of Quantification (ULOQ)5000 ng/mL5000 ng/mL

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Precision (%CV) - SPEAccuracy (%Bias) - SPEPrecision (%CV) - PPAccuracy (%Bias) - PP
LLOQ5< 10%± 10%< 15%± 15%
Low QC15< 8%± 8%< 10%± 10%
Mid QC250< 5%± 5%< 8%± 8%
High QC4000< 5%± 5%< 8%± 8%

Table 4: Recovery and Matrix Effect

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PP)
Mean Recovery> 90%> 95%
Matrix EffectMinimal (< 5% suppression)Moderate (10-20% suppression)

The use of this compound as an internal standard effectively mitigates the variability and matrix effects observed with the protein precipitation method. While SPE provides a cleaner extract and a lower LLOQ, the PP method offers a simpler, faster, and more cost-effective workflow for larger sample batches.

Logical Relationship of Analytical Steps

logical_flow sample {Sample Receipt | - Plasma Sample - this compound (IS)} prep {Sample Preparation | { Solid-Phase Extraction |  Protein Precipitation}} sample->prep Choice of Method analysis {LC-MS/MS Analysis | - Chromatographic Separation - Mass Spectrometric Detection} prep:spe->analysis prep:pp->analysis data {Data Processing | - Peak Integration - Calibration Curve Generation} analysis->data result {Result Reporting | - Concentration Calculation - Pharmacokinetic Analysis} data->result

Caption: Overall Analytical Process for Zidovudine Quantification.

Conclusion

This application note presents two validated sample preparation methods for the quantification of Zidovudine in human plasma using LC-MS/MS with a deuterated internal standard. The Solid-Phase Extraction protocol is recommended for studies requiring the highest sensitivity and minimal matrix effects. The Protein Precipitation method provides a high-throughput alternative with acceptable performance for routine analyses. The choice of method will depend on the specific requirements of the study, including the desired lower limit of quantification, sample throughput, and available resources. Both methods, when coupled with the described LC-MS/MS conditions, offer a reliable and robust solution for the bioanalysis of Zidovudine.

References

Application Notes and Protocols: Zidovudine-d4 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine (Azidothymidine, AZT) is a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV/AIDS.[1][2][3] Zidovudine-d4 is a deuterated form of Zidovudine, serving as a stable isotope-labeled internal standard for quantitative bioanalytical studies, such as mass spectrometry, to enhance the accuracy and precision of Zidovudine quantification in various biological matrices.[4] Proper preparation and storage of this compound solutions are critical to maintain their integrity and ensure reliable experimental outcomes.

This document provides detailed protocols for the preparation of this compound solutions, recommended storage conditions, and methodologies for stability assessment.

Solution Preparation

The preparation of this compound solutions involves the initial creation of a concentrated stock solution, which is then used to make working solutions of desired concentrations.

Materials and Reagents
  • This compound powder

  • Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

  • Diluents:

    • 5% Dextrose Injection (D5W)

    • 0.9% Sodium Chloride Injection (Normal Saline)

    • Phosphate Buffer (pH 7.4)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PVDF)

Protocol for Stock Solution Preparation (e.g., 1 mg/mL in DMSO)
  • Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a volumetric flask. Add a small amount of DMSO to dissolve the powder completely. Zidovudine is soluble in DMSO at concentrations greater than 20 mg/mL.[5]

  • Volume Adjustment: Once fully dissolved, add DMSO to the final volume mark on the volumetric flask.

  • Homogenization: Cap the flask and mix the solution thoroughly using a vortex mixer.

  • Filtration (Optional): For applications requiring sterile solutions, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store as recommended in Section 3.0.

Protocol for Working Solution Preparation (e.g., 4 µg/mL in D5W)
  • Thawing: If the stock solution is frozen, thaw it completely at room temperature and vortex gently to ensure homogeneity.

  • Dilution: Based on the desired final concentration, calculate the required volume of the stock solution. For example, to prepare 10 mL of a 4 µg/mL working solution from a 1 mg/mL stock solution, 40 µL of the stock is required.

  • Mixing: Add the calculated volume of the stock solution to a volumetric flask containing the chosen diluent (e.g., D5W or 0.9% Sodium Chloride).

  • Final Volume: Add the diluent to the final volume mark and mix thoroughly.

  • Storage: Use the working solution immediately or store under appropriate conditions as detailed in Section 3.0. Zidovudine at 4 mg/mL is stable in D5W and 0.9% Sodium Chloride for up to 8 days at room temperature or under refrigeration.[6] For lower concentrations, it is advisable to use the solution within 8 hours if stored at 25°C or 24 hours if refrigerated at 2-8°C to minimize potential microbial contamination.[7]

Storage and Stability

The stability of this compound is crucial for its use as a reference standard. The following tables summarize the recommended storage conditions for the solid compound and its solutions. The stability of this compound is expected to be comparable to that of unlabeled Zidovudine.

Table 1: Storage Conditions for this compound
FormTemperatureDurationAdditional Notes
Solid Powder -20°C3 yearsProtect from light.[5][7]
4°C2 years
In Solvent (e.g., DMSO) -80°C6 monthsAvoid repeated freeze-thaw cycles.
-20°C1 month

Data for this compound sourced from supplier information.[4]

Table 2: Stability of Diluted Zidovudine Solutions
DiluentConcentrationTemperatureDurationStability
5% Dextrose Injection4 mg/mLRoom Temperature (25°C)8 days (192 hours)>97% of initial concentration remains.[6]
4 mg/mLRefrigerated (4°C)8 days (192 hours)>97% of initial concentration remains.[6]
≤ 4 mg/mLRoom Temperature (25°C)24 hours (Physical/Chemical)Administer within 8 hours to minimize microbial risk.[7]
≤ 4 mg/mLRefrigerated (2-8°C)48 hours (Physical/Chemical)Administer within 24 hours to minimize microbial risk.[7]
0.9% Sodium Chloride4 mg/mLRoom Temperature (25°C)8 days (192 hours)>97% of initial concentration remains.[6]
4 mg/mLRefrigerated (4°C)8 days (192 hours)>97% of initial concentration remains.[6]
Potassium Phosphate Buffer (pH 7.4)Not specifiedNot specifiedHalf-life of 14.91 hoursData for a Zidovudine derivative.[8]

Experimental Protocols

Workflow for this compound Solution Preparation and Handling

G This compound Solution Preparation and Handling Workflow cluster_prep Preparation cluster_storage Storage & Use A Start: this compound Solid Powder B Equilibrate to Room Temperature A->B C Weigh Accurately B->C D Dissolve in Solvent (e.g., DMSO) C->D E Dilute to Final Volume (Stock Solution) D->E F Vortex to Homogenize E->F G Aliquot into Single-Use Vials F->G H Store Stock Solution (-80°C or -20°C) G->H I Thaw & Vortex Before Use H->I J Prepare Working Solution (Dilute with Aqueous Buffer) I->J K Immediate Use or Short-term Storage (2-8°C) J->K G This compound Stability Assessment Workflow cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis A Prepare this compound Solution (e.g., in ACN:Water) B Acid Hydrolysis (2M HCl, 80°C) A->B C Base Hydrolysis (2M NaOH, 80°C) A->C D Oxidative Stress (10% H₂O₂, RT) A->D E Neutral Hydrolysis (Water, 80°C) A->E F Control (Unstressed Sample) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze via Stability-Indicating Method (e.g., LC-MS/MS) G->H I Quantify Remaining Parent Compound & Identify Degradants H->I J Evaluate Peak Purity & Resolution I->J

References

Application of Zidovudine-d4 in Therapeutic Drug Monitoring of Zidovudine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine (ZDV), the first antiretroviral agent approved for the treatment of HIV infection, remains a critical component of combination antiretroviral therapy (cART), particularly in specific patient populations such as pregnant women and newborns for the prevention of perinatal transmission. Therapeutic Drug Monitoring (TDM) of Zidovudine is essential to optimize therapeutic outcomes, minimize toxicity, and manage drug-drug interactions. Zidovudine-d4, a deuterated analog of Zidovudine, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass-to-charge ratio. This application note provides detailed protocols and data for the use of this compound in the TDM of Zidovudine.

Mechanism of Action and Metabolism

Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI). It is a prodrug that requires intracellular phosphorylation to its active triphosphate metabolite, Zidovudine triphosphate (ZDV-TP).[1][2] ZDV-TP competes with the natural substrate, deoxythymidine triphosphate, for incorporation into viral DNA by the HIV reverse transcriptase. This incorporation leads to chain termination and halts viral replication.[1][2][3]

The metabolism of Zidovudine primarily occurs via three pathways:

  • Intracellular Phosphorylation: Zidovudine is converted to Zidovudine monophosphate (ZDV-MP) by thymidine kinase, then to Zidovudine diphosphate (ZDV-DP) by thymidylate kinase, and finally to the active Zidovudine triphosphate (ZDV-TP) by nucleoside diphosphate kinase.[4]

  • Glucuronidation: The major metabolic pathway is glucuronidation in the liver to form 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV), an inactive metabolite that is excreted in the urine.[4][5]

  • Reduction: A minor pathway involves the reduction of the azido group to form 3'-amino-3'-deoxythymidine (AMT).[4][5]

Zidovudine_Metabolism Zidovudine Metabolism Pathway cluster_activation Intracellular Activation cluster_inactivation Inactivation Pathways ZDV Zidovudine (ZDV) ZDV_MP Zidovudine Monophosphate (ZDV-MP) ZDV->ZDV_MP Thymidine Kinase GZDV Glucuronyl Zidovudine (GZDV) (Inactive) ZDV->GZDV UGT2B7 AMT 3'-amino-3'-deoxythymidine (AMT) ZDV->AMT CYP450s ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase ZDV_TP->HIV_RT Inhibition DNA_Termination Viral DNA Chain Termination HIV_RT->DNA_Termination

Zidovudine Metabolism and Mechanism of Action

Experimental Protocols

Quantification of Zidovudine in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol describes a validated method for the sensitive determination of Zidovudine in human plasma.

a. Materials and Reagents:

  • Zidovudine (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Acetonitrile and Methanol

  • Formic Acid (or Acetic Acid)

  • Ultrapure Water

  • Human Plasma (blank)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB) or Protein Precipitation Reagents

b. Instrumentation:

  • Liquid Chromatography system (e.g., UPLC or HPLC)

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

c. Sample Preparation (Solid Phase Extraction - SPE):

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 20 µL of this compound working solution (e.g., 500 ng/mL).

  • Add 200 µL of water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 0.5 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

d. Chromatographic Conditions:

Parameter Condition
Column Reversed-phase C18 column (e.g., 2.0 x 150 mm, 5 µm)
Mobile Phase 15% Acetonitrile in water with 0.1% Acetic Acid
Flow Rate 0.200 mL/min
Column Temperature 35°C

| Injection Volume | 10 µL |

e. Mass Spectrometric Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

| MRM Transitions | Zidovudine: 268 -> 127, this compound: 271 -> 130 |

TDM_Workflow Therapeutic Drug Monitoring Workflow for Zidovudine start Patient Sample (Plasma) add_is Add Internal Standard (this compound) start->add_is sample_prep Sample Preparation (e.g., SPE or Protein Precipitation) add_is->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification report Report Concentration and Clinical Interpretation quantification->report

TDM Workflow for Zidovudine

Data Presentation

The performance of the LC-MS/MS method for Zidovudine quantification using this compound as an internal standard is summarized below.

Method Validation Parameters
ParameterResultReference
Linearity Range 1 - 3000 ng/mL[6]
Lower Limit of Quantification (LLOQ) 1 ng/mL[6]
Intra-day Precision (%CV) ≤ 10%[6]
Inter-day Precision (%CV) ≤ 10%[6]
Accuracy (% Deviation) ≤ 8.3%[6]
Recovery (Zidovudine) 92.3%[3]
Matrix Effect ~5% suppression[3]
Mass Spectrometry Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Zidovudine 268127
This compound (IS) 271130

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of Zidovudine. The detailed protocol and validated performance data presented in this application note offer a reliable framework for researchers, scientists, and drug development professionals to implement TDM for Zidovudine, thereby contributing to the optimization of HIV therapy and improved patient outcomes. The stability and co-elution of the deuterated internal standard with the analyte ensure accurate and precise quantification, which is crucial for clinical decision-making.

References

Troubleshooting & Optimization

Overcoming matrix effects in Zidovudine analysis with Zidovudine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Zidovudine, with a special focus on overcoming matrix effects using its deuterated internal standard, Zidovudine-d4.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of Zidovudine bioanalysis?

A1: The matrix effect is the alteration of ionization efficiency for Zidovudine by co-eluting compounds from the sample matrix (e.g., plasma, serum). These endogenous components can either suppress or enhance the signal of the analyte, leading to inaccurate and imprecise quantification.[1]

Q2: How does using this compound as an internal standard help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Zidovudine but has a different mass due to the deuterium atoms. Because it co-elutes with Zidovudine and has nearly identical ionization properties, it experiences the same degree of matrix effect (ion suppression or enhancement). By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to more accurate and precise results.[2]

Q3: What are the key advantages of using a SIL-IS like this compound over a structural analog internal standard?

A3: A SIL-IS like this compound is considered the gold standard for quantitative LC-MS/MS bioanalysis because it has the same physicochemical properties as the analyte. This ensures that it behaves identically during sample preparation, chromatography, and ionization, thus providing the most effective compensation for matrix effects and variability in extraction recovery.[2]

Q4: What are common sample preparation techniques to minimize matrix effects for Zidovudine analysis?

A4: Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3] For Zidovudine analysis in plasma, SPE has been shown to be highly effective, yielding high recovery and minimizing matrix components.[2][4]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
High variability in Zidovudine peak area between replicate injections of the same sample. Inconsistent matrix effects. Poor sample cleanup.Ensure consistent and thorough sample preparation. The use of this compound should normalize this; if the peak area ratio is also variable, investigate the autosampler and LC system for injection volume precision.
Low Zidovudine signal intensity (ion suppression) across all samples. Significant presence of co-eluting matrix components. Inefficient sample preparation.Optimize the chromatographic method to separate Zidovudine from the interfering matrix components. Improve the sample cleanup method; for example, switch from protein precipitation to a more selective method like SPE.[3]
Inconsistent recovery of Zidovudine during sample preparation. Suboptimal extraction procedure. Variability in sample matrix.The use of this compound added before extraction will compensate for recovery issues. If problems persist, re-validate the extraction method, ensuring pH and solvent choices are optimal for Zidovudine.
This compound signal is unexpectedly low or absent. Error in adding the internal standard. Degradation of the internal standard stock solution.Verify the concentration and addition of the this compound working solution to each sample. Prepare fresh stock and working solutions of the internal standard.
Matrix effect is observed, but this compound does not seem to compensate for it effectively. The internal standard is not experiencing the same matrix effect as the analyte. This is highly unlikely for a SIL-IS. More likely, the issue is non-matrix related.Investigate other sources of variability, such as instrument instability, incorrect peak integration, or sample degradation. Ensure the mass spectrometer is functioning correctly.

Quantitative Data Summary

The following tables summarize key quantitative data from a validated LC-MS/MS method for Zidovudine analysis using this compound.

Table 1: Recovery and Matrix Effect

AnalyteMean Recovery (%)Mean Matrix Effect (Suppression, %)
Zidovudine (ZDV)92.35
This compound (ZDV-IS)Not explicitly stated, but implied to be similar to ZDV5

Data sourced from a study where a stable labeled isotopic internal standard was used, showing equivalent matrix effects for the analyte and the internal standard.[2]

Table 2: Method Precision and Accuracy

Quality Control (QC) LevelPrecision (%CV)Accuracy (% Deviation)
Lower Limit of Quantification (LLOQ)≤ 10≤ 8.3
Low QC≤ 10≤ 8.3
Medium QC≤ 10≤ 8.3
High QC≤ 10≤ 8.3

Validation results demonstrated high accuracy and precision for the quality control samples.[2][5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the extraction of Zidovudine from human plasma.[2]

  • Sample Aliquoting: Take 100 µL of plasma sample (calibration standard, QC, or unknown).

  • Internal Standard Spiking: Add 20 µL of the this compound working internal standard solution.

  • Dilution: Add 200 µL of water to each sample.

  • SPE Cartridge Conditioning: Pre-condition an Oasis HLB 1cc SPE extraction cartridge.

  • Sample Loading: Apply the diluted sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute Zidovudine and this compound from the cartridge with 0.5 mL of methanol.

  • Analysis: The eluate is then ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical parameters for the analysis of Zidovudine.[2][4]

  • LC System: Agilent 1200 series or equivalent

  • Analytical Column: Phenomenex Synergi Hydro-RP (2.0 x 150 mm)

  • Mobile Phase: 15% acetonitrile and 0.1% acetic acid in water

  • Flow Rate: 0.200 mL/min

  • Column Temperature: 35°C

  • Autosampler Temperature: 15°C

  • Mass Spectrometer: TSQ Quantum triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive Polarity

  • Monitored Transitions:

    • Zidovudine (ZDV): 268 -> 127

    • This compound (ZDV-IS): 271 -> 130

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) is_spike 2. Add this compound (IS) plasma->is_spike dilute 3. Dilute with Water is_spike->dilute spe 4. Solid-Phase Extraction (SPE) dilute->spe elute 5. Elute with Methanol spe->elute lcms 6. LC-MS/MS Analysis elute->lcms data 7. Data Processing lcms->data result Final Concentration data->result Quantification

Caption: Experimental workflow for Zidovudine analysis.

matrix_effect_compensation cluster_ionization Ion Source (ESI) cluster_detector Mass Spectrometer Detector cluster_calculation Calculation analyte Zidovudine signal_analyte Suppressed Analyte Signal analyte->signal_analyte is This compound signal_is Suppressed IS Signal is->signal_is matrix Matrix Components matrix->signal_analyte Suppresses Ionization matrix->signal_is Suppresses Ionization ratio Calculate Ratio (Analyte Signal / IS Signal) signal_analyte->ratio signal_is->ratio result Accurate Quantification ratio->result Normalizes Suppression

Caption: How this compound compensates for matrix effects.

References

Improving sensitivity of Zidovudine quantification using Zidovudine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Zidovudine (ZDV) quantification using its deuterated internal standard, Zidovudine-d4.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for ZDV quantification?

A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis using LC-MS/MS. This compound is chemically identical to Zidovudine but has a different mass due to the deuterium atoms. This allows it to co-elute with Zidovudine during chromatography and experience similar ionization and matrix effects in the mass spectrometer. By normalizing the Zidovudine signal to the this compound signal, you can correct for variations in sample preparation, injection volume, and instrument response, leading to significantly improved accuracy, precision, and sensitivity of your assay.[1]

Q2: What is the primary advantage of using a stable isotope-labeled internal standard over a structurally similar analog?

A2: The primary advantage is the co-elution and similar behavior in the mass spectrometer's ion source. Structurally similar analogs may have different retention times and respond differently to matrix effects, which can lead to inaccurate quantification. A stable isotope-labeled internal standard like this compound provides the most accurate correction for these variables.[1]

Q3: What is a typical lower limit of quantification (LLOQ) I can expect to achieve using this compound with LC-MS/MS?

A3: With a validated LC-MS/MS method employing this compound as an internal standard, it is possible to achieve an LLOQ of 1 ng/mL in human plasma.[1][2][3] This level of sensitivity is valuable for pharmacokinetic studies where drug concentrations can be very low.

Q4: Can I use this compound for quantifying ZDV in matrices other than plasma?

A4: Yes, the principle of using a stable isotope-labeled internal standard is applicable to various biological matrices, such as serum, urine, and seminal plasma.[1] However, the extraction method and validation parameters will need to be optimized and validated for each specific matrix.

Troubleshooting Guides

Issue 1: High Variability in Quality Control (QC) Samples

  • Possible Cause: Inconsistent sample preparation or significant matrix effects.

  • Troubleshooting Steps:

    • Ensure Proper Internal Standard Spiking: Verify that this compound is added to all samples, standards, and QCs at a consistent concentration early in the sample preparation process.

    • Optimize Extraction: If using solid-phase extraction (SPE), ensure the cartridges are not overloaded and that the washing and elution steps are consistent. An Oasis HLB 1cc cartridge has been shown to provide high recovery for ZDV.[1][2][3]

    • Evaluate Matrix Effects: A key benefit of using a stable labeled isotopic internal standard is the equivalent matrix effects for both the analyte and the internal standard.[1] To confirm this, you can perform a post-extraction addition experiment to assess ion suppression or enhancement.

Issue 2: Poor Peak Shape or Low Signal Intensity

  • Possible Cause: Suboptimal chromatographic conditions or mass spectrometer settings.

  • Troubleshooting Steps:

    • Chromatography:

      • Column Choice: A reversed-phase column, such as a Phenomenex Synergi Hydro-RP (2.0 × 150 mm), has been successfully used for the separation of Zidovudine.[1][2][3]

      • Mobile Phase: A mobile phase consisting of an aqueous solution with a low percentage of acetonitrile (e.g., 15%) and an acid modifier like 0.1% acetic acid can provide good peak shape and retention.[1][2][3]

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is effective for Zidovudine and this compound.[1][2][3]

      • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for both Zidovudine and this compound to ensure maximum signal intensity. Commonly used transitions are m/z 268/127 for ZDV and 271/130 for ZDV-IS (assumed to be d3, d4 would have a different mass).[1][2][3]

Issue 3: Inability to Reach the Desired LLOQ

  • Possible Cause: Insufficient sample cleanup, low injection volume, or suboptimal instrument sensitivity.

  • Troubleshooting Steps:

    • Sample Concentration: During the sample preparation, include a step to concentrate the sample after extraction. For example, after solid-phase extraction, the eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

    • Injection Volume: Increase the injection volume if your LC system allows, but be mindful of potential peak broadening.

    • Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations to maximize sensitivity.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the determination of Zidovudine in human plasma.[1][2][3]

  • Spiking: To 100 µL of plasma sample, add a known amount of this compound internal standard solution.

  • Extraction: Perform a solid-phase extraction using an Oasis HLB 1cc cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analytes (Zidovudine and this compound) from the cartridge.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

This is a representative set of conditions based on published methods.[1][2][3]

  • LC System: Agilent 1100 series HPLC or equivalent

  • Column: Phenomenex Synergi Hydro-RP (2.0 × 150 mm)

  • Mobile Phase: 15% acetonitrile in water with 0.1% acetic acid

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Zidovudine (ZDV): 268 → 127

    • Zidovudine-IS (assumed d3 for this transition): 271 → 130

Data Presentation

Table 1: Method Validation Parameters for Zidovudine Quantification using a Stable Isotope-Labeled Internal Standard

ParameterResultReference
Linearity Range1 to 3000 ng/mL[1][2][3]
Lower Limit of Quantification (LLOQ)1 ng/mL[1][2][3]
Accuracy (% Deviation)≤ 8.3%[1][2][3]
Precision (% CV)≤ 10%[1][2][3]
Mean Recovery (ZDV)92.3%[1][2][3]
Mean Matrix Effect Suppression (ZDV)5%[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) spike Spike with This compound plasma->spike spe Solid-Phase Extraction (Oasis HLB) spike->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject chrom Chromatographic Separation inject->chrom ms Mass Spectrometric Detection (MRM) chrom->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for Zidovudine quantification in plasma.

Logical_Relationship cluster_problem Quantification Challenges cluster_solution Solution cluster_outcome Improved Outcomes var_extraction Extraction Variability zdv_d4 Use of this compound (Stable Isotope-Labeled Internal Standard) var_extraction->zdv_d4 Mitigated by var_injection Injection Volume Inconsistency var_injection->zdv_d4 Mitigated by matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->zdv_d4 Mitigated by accuracy Increased Accuracy zdv_d4->accuracy precision Enhanced Precision zdv_d4->precision sensitivity Improved Sensitivity zdv_d4->sensitivity

Caption: Mitigation of quantification challenges with this compound.

References

Technical Support Center: Zidovudine-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Zidovudine-d4 (AZT-d4) in biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in biological matrices like plasma and serum?

A1: While extensive stability studies specifically on this compound are not widely published, its stability is expected to be comparable to that of non-deuterated Zidovudine (AZT). Deuterated standards, where deuterium atoms replace hydrogen atoms on carbon atoms, are generally considered to have similar chemical stability to their non-deuterated counterparts. This compound is frequently used as a stable internal standard in validated bioanalytical methods for the quantification of Zidovudine.[1][2] The successful validation of these methods, which require consistent and reproducible performance of the internal standard, strongly supports the stability of this compound under typical bioanalytical conditions, including sample processing and storage.

Q2: How should I store stock solutions of this compound?

A2: this compound is typically supplied as a crystalline solid and is stable for years when stored at -20°C. Stock solutions are often prepared in organic solvents like methanol, acetonitrile, or DMSO. Zidovudine has been shown to be stable in DMSO at 45°C for at least 20 hours.[3] For aqueous solutions, it is recommended to prepare them fresh and not store them for more than one day.

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: Based on the stability data for Zidovudine, the following storage conditions are recommended for biological samples containing this compound:

  • Short-Term Storage (Benchtop): Samples are generally stable at room temperature for several hours. Studies on similar antiretrovirals suggest stability in whole blood for up to 6 hours at room temperature.

  • Long-Term Storage: For long-term storage, samples should be kept frozen at -20°C or -80°C. Zidovudine concentrations in serum have been shown to be stable for up to 2 years with proper storage.[4]

  • Freeze-Thaw Cycles: It is advisable to minimize freeze-thaw cycles. While specific data on this compound is limited, many bioanalytical methods for Zidovudine validate for at least three freeze-thaw cycles.

Q4: Is there a risk of isotopic exchange with this compound during sample processing?

A4: Isotopic exchange, the replacement of a deuterium atom with a hydrogen atom, is a potential concern for some deuterated compounds, especially under strong acidic or basic conditions. However, for this compound, where the deuterium atoms are typically on the thymine methyl group, the risk of back-exchange under typical bioanalytical conditions (e.g., protein precipitation with acetonitrile or methanol, solid-phase extraction) is considered very low. The carbon-deuterium bond is generally stable.

Troubleshooting Guides

Issue 1: Inconsistent or drifting internal standard (this compound) signal in LC-MS/MS analysis.

  • Possible Cause 1: Instability in the autosampler.

    • Troubleshooting Step: Verify the autosampler temperature. For Zidovudine, reconstituted samples are typically stable at 4°C for at least 12 hours. Ensure your autosampler is maintaining the set temperature. Run a stability test by reinjecting the same vials over a period that mimics your batch run time to check for degradation.

  • Possible Cause 2: Adsorption to plasticware.

    • Troubleshooting Step: Some compounds can adsorb to certain types of plastic. Try using low-adsorption microplates or vials. Also, ensure that the final sample solvent is compatible and minimizes the risk of adsorption.

  • Possible Cause 3: Inconsistent extraction recovery.

    • Troubleshooting Step: Review your sample extraction procedure. Ensure consistent vortexing, centrifugation, and evaporation steps. If using solid-phase extraction (SPE), check for variability between wells or cartridges. The use of a stable isotope-labeled internal standard like this compound should compensate for extraction variability, so persistent issues may point to a more significant problem in the method.[5]

Issue 2: Poor peak shape or chromatography for this compound.

  • Possible Cause 1: Column degradation.

    • Troubleshooting Step: Check the column performance with a standard solution. If peak shape is poor for the standard as well, the column may need to be replaced or washed. Ensure the mobile phase pH is within the stable range for the column.

  • Possible Cause 2: Inappropriate mobile phase composition.

    • Troubleshooting Step: Optimize the mobile phase. For Zidovudine, a common mobile phase is a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium acetate or formic acid). Adjusting the organic content or pH can improve peak shape.

  • Possible Cause 3: Matrix effects.

    • Troubleshooting Step: Matrix effects can suppress or enhance the ionization of an analyte, leading to poor chromatography and inaccurate quantification. A stable isotope-labeled internal standard is the best tool to compensate for matrix effects. If issues persist, consider a more rigorous sample cleanup method or chromatographic modifications to separate the analyte from interfering matrix components.

Quantitative Data Summary

The following tables summarize the stability of Zidovudine (AZT) in various matrices and conditions. This data is considered indicative of the stability of this compound.

Table 1: Stability of Zidovudine in Intravenous Solutions

DiluentConcentrationStorage TemperatureDurationRemaining ConcentrationReference
5% Dextrose4 mg/mLRoom Temperature (25°C ± 1°C)192 hours (8 days)> 97%[6]
0.9% Sodium Chloride4 mg/mLRoom Temperature (25°C ± 1°C)192 hours (8 days)> 97%[6]
5% Dextrose4 mg/mLRefrigerated (4°C ± 1°C)192 hours (8 days)> 97%[6]
0.9% Sodium Chloride4 mg/mLRefrigerated (4°C ± 1°C)192 hours (8 days)> 97%[6]

Table 2: Stability of Zidovudine in Biological Matrices (General Observations)

MatrixConditionObservationReference
Human PlasmaShort-term (benchtop)Stable during routine sample processing.[7]
Human SerumLong-term (-20°C or below)Stable for at least 2 years.[4]
Human PlasmaFreeze-ThawTypically stable for at least 3 cycles.Implicit in validation studies
Whole BloodRoom TemperatureStable for at least 6-8 hours.Implied from sample handling protocols

Experimental Protocols

Protocol 1: General Procedure for Evaluating Freeze-Thaw Stability in Plasma

  • Sample Preparation: Spike a pool of human plasma with this compound at low and high quality control (QC) concentrations. Aliquot into multiple storage vials.

  • Baseline Analysis: Analyze a set of aliquots immediately (Freeze-Thaw Cycle 0) to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -80°C for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (typically 3 to 5).

  • Analysis: After the final thaw, process and analyze the samples by a validated LC-MS/MS method.

  • Evaluation: Compare the mean concentration of the samples from each freeze-thaw cycle to the baseline concentration. The deviation should typically be within ±15%.

Protocol 2: General Procedure for Evaluating Short-Term (Benchtop) Stability in Plasma

  • Sample Preparation: Spike a pool of human plasma with this compound at low and high QC concentrations.

  • Storage: Keep the samples on the benchtop at room temperature for a specified period (e.g., 4, 8, or 24 hours).

  • Analysis: At the end of the storage period, process and analyze the samples by a validated LC-MS/MS method.

  • Evaluation: Compare the mean concentration of the stored samples to freshly prepared samples or the baseline concentration. The deviation should typically be within ±15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing Conditions cluster_analysis Analysis start Spike Biological Matrix (e.g., Plasma) with this compound aliq Aliquot QC Samples (Low and High Conc.) start->aliq ft Freeze-Thaw Cycles (-80°C <-> RT) aliq->ft Expose to Cycles st Short-Term (Benchtop) (Room Temperature) aliq->st Store for Specified Time lt Long-Term Storage (-80°C) aliq->lt Store for Specified Duration extract Sample Extraction (e.g., Protein Precipitation, SPE) ft->extract st->extract lt->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification lcms->quant end Assess Stability quant->end Compare to Baseline (within ±15% deviation)

Caption: Workflow for assessing this compound stability in biological matrices.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent this compound Signal cause1 Autosampler Instability start->cause1 cause2 Adsorption Issues start->cause2 cause3 Extraction Variability start->cause3 cause4 Matrix Effects start->cause4 sol1 Verify Autosampler Temp. Run Stability Test cause1->sol1 sol2 Use Low-Adsorption Plates/Vials Optimize Solvent cause2->sol2 sol3 Review Extraction Protocol Ensure Consistency cause3->sol3 sol4 Improve Sample Cleanup Modify Chromatography cause4->sol4 end Signal Stabilized sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting guide for inconsistent this compound signal.

References

Technical Support Center: Zidovudine-d4 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zidovudine-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Zidovudine (AZT).

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Zidovudine (AZT) and this compound (IS)?

A1: For electrospray ionization (ESI) in positive mode, the commonly monitored transitions are:

  • Zidovudine (AZT): m/z 268 → 127[1][2][3][4]

  • This compound (IS): m/z 271 → 130[1][2][3][4]

These transitions correspond to the protonated molecule and a characteristic fragment ion, providing specificity for quantification.

Q2: Why is this compound considered a suitable internal standard for AZT analysis?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC-MS/MS for several reasons:

  • Similar Physicochemical Properties: They share nearly identical chemical and physical characteristics with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2]

  • Correction for Matrix Effects: They co-elute with the analyte, allowing them to effectively compensate for variations in signal due to matrix-induced ion suppression or enhancement.[1][3]

  • Improved Precision and Accuracy: By normalizing for variations throughout the analytical process, SIL internal standards significantly improve the precision and accuracy of the measurement.[1][5]

Q3: What are the potential sources of error when using this compound?

A3: While highly effective, potential issues with deuterated internal standards like this compound can arise:

  • Isotopic Purity: The this compound material must be of high isotopic purity to prevent contribution to the analyte signal.

  • Chemical Purity: Impurities in the internal standard solution can interfere with the analysis. A study using differential scanning calorimetry (DSC) found the purity of various Zidovudine samples ranged from 97.59% to 99.54%.[6]

  • Chromatographic Separation: In some cases, deuterium labeling can cause a slight shift in retention time compared to the unlabeled analyte.[5][7] If this shift is significant, it could lead to differential matrix effects where the analyte and internal standard are not exposed to the same degree of ion suppression or enhancement.[7]

  • Stability: The internal standard should have comparable stability to the analyte in the sample matrix and during storage.[1] Zidovudine itself can degrade under certain conditions, such as in highly acidic solutions or through photolysis, forming products like 3'-amino-3'-deoxythymidine (AMT).[8][9][10]

Q4: What are typical sample preparation techniques for AZT in plasma?

A4: A common and effective method for extracting Zidovudine from human plasma is solid-phase extraction (SPE).[1][2][3][4] SPE helps to remove proteins and other interfering matrix components, leading to a cleaner extract and reducing matrix effects.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Internal Standard (IS) Response

This is a common issue that can compromise the validity of an entire analytical run. A stable and consistent IS signal is crucial for accurate quantification.

Troubleshooting Workflow for Inconsistent IS Response

start Inconsistent IS (this compound) Response prep Check IS Stock & Working Solutions start->prep First, check preparation lc_params Verify LC & Autosampler Parameters prep->lc_params If solutions are correct ms_params Review MS Parameters lc_params->ms_params If LC system is OK matrix Investigate Matrix Effects ms_params->matrix If MS settings are correct end IS Response Stabilized matrix->end If matrix effects are mitigated

Caption: Troubleshooting logic for inconsistent internal standard signal.

Quantitative Troubleshooting Table: Internal Standard Response

SymptomPossible CauseRecommended ActionAcceptance Criteria / Expected Outcome
Low IS peak area across all samples Incorrectly prepared IS working solution.Prepare a fresh IS working solution and re-inject a subset of samples.IS peak area should return to the expected range based on previous successful batches.
Clogged or malfunctioning autosampler syringe/loop.Perform autosampler maintenance. Purge the injection system.Consistent injection volume and IS response in subsequent injections.
MS source is dirty or detector voltage is too low.Clean the MS ion source. Perform a system tune and calibration.[11]MS sensitivity should be restored. Tune report should meet manufacturer's specifications.
Drifting or decreasing IS response over the run IS instability in the autosampler.Check the stability of AZT/AZT-d4 in the sample diluent at the autosampler temperature.[12]IS response should be consistent over time (e.g., <15% CV for QCs injected throughout the batch).
Column contamination or degradation.Wash the column according to the manufacturer's instructions or replace it.[13]Retention times and peak shapes for both analyte and IS should be restored.
Erratic or highly variable IS response Matrix effects (ion suppression/enhancement).[14]Review chromatography to ensure IS and analyte co-elute. Perform a post-extraction addition experiment (see Protocol 2).Analyte/IS peak area ratio should be consistent in samples with and without matrix.[3]
Inconsistent sample extraction/recovery.Review the solid-phase extraction (SPE) procedure for consistency.Re-extraction of problematic samples should yield IS response within the batch acceptance range.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor chromatography can negatively impact integration accuracy and resolution from interferences.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing, Splitting) sample_prep Check Sample Diluent & Injection Volume start->sample_prep mobile_phase Prepare Fresh Mobile Phase sample_prep->mobile_phase If sample prep is OK column_issue Inspect Column & Guard Column mobile_phase->column_issue If fresh mobile phase does not resolve system_issue Check for System Voids or Leaks column_issue->system_issue If column is not the issue resolved Peak Shape Restored system_issue->resolved

Caption: Decision tree for diagnosing poor chromatographic peak shape.

Quantitative Troubleshooting Table: Peak Shape

SymptomPossible CauseRecommended ActionAcceptance Criteria / Expected Outcome
Peak Tailing (for both AZT and IS) Secondary interactions with the column stationary phase.Ensure mobile phase pH is appropriate. Consider adding a buffer like ammonium acetate to the mobile phase.[8][13]Tailing factor should be within method specifications (typically < 2.0).
Column contamination or void.Replace the guard column. If the problem persists, reverse-flush or replace the analytical column.[8][14]Symmetrical peak shape should be restored.
Peak Splitting Partially blocked column frit.Reverse-flush the column at a low flow rate.[8]A single, sharp peak should be observed.
Injection solvent is much stronger than the mobile phase.Dilute the sample in a solvent that is weaker than or matches the initial mobile phase composition.[10]Peak splitting should be eliminated.
Peak Fronting Column overload.Dilute the sample to reduce the concentration of the analyte on the column.Peak shape should become more symmetrical at lower concentrations.

Key Experimental Protocols

Protocol 1: LC-MS/MS Method for Zidovudine in Human Plasma

This protocol is based on a validated method for the determination of Zidovudine.[1][3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 500 ng/mL).

  • Vortex mix the samples.

  • Perform a solid-phase extraction using an Oasis HLB 1cc cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: Phenomenex Synergi Hydro-RP (2.0 x 150 mm) or equivalent C18 column.[1][3]

  • Mobile Phase: An isocratic mixture of 15% acetonitrile and 85% water containing 0.1% acetic acid.[1][3]

  • Flow Rate: 0.200 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 10-25 µL.[1][15]

3. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][3]

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Transitions:

    • Zidovudine: 268 → 127 (Collision Energy ~19V).[1]

    • This compound: 271 → 130 (Collision Energy ~19V).[1]

  • Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument being used.

LC-MS/MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe reconstitute Reconstitute spe->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (SRM Mode) lc->ms integrate Integrate Peaks ms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify vs. Calibration Curve ratio->quantify

Caption: General workflow for the analysis of Zidovudine using this compound.

Protocol 2: Post-Extraction Addition Experiment for Matrix Effect Evaluation

This experiment helps determine if the sample matrix is suppressing or enhancing the MS signal.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Zidovudine and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma (with no analyte or IS) using the established SPE protocol. Spike Zidovudine and this compound into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike Zidovudine and this compound into blank plasma before performing the SPE protocol.

  • Analyze all three sets using the LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • The matrix effect for Zidovudine and this compound should be comparable.[3]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

      • This measures the efficiency of the extraction process.

This guide provides a starting point for troubleshooting issues related to the LC-MS/MS analysis of Zidovudine using this compound. For persistent issues, further investigation into instrument performance and method parameters is recommended.

References

Technical Support Center: Optimizing Mass Spectrometry for Zidovudine-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for the analysis of Zidovudine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for this compound in positive ion mode?

A1: While specific transitions for this compound (ZDV-d4) may need empirical optimization on your instrument, a common starting point is to monitor the transition for the non-deuterated Zidovudine (ZDV) and adjust for the mass shift of the deuterium labels. For Zidovudine, the protonated precursor ion [M+H]⁺ is m/z 268. A common product ion is m/z 127.[1][2][3] For this compound, the expected precursor ion [M+H]⁺ would be m/z 272. The product ion would likely remain m/z 127 if the deuterium atoms are not on the fragment lost. However, it is crucial to confirm these transitions by infusing a standard solution of this compound. A validated method monitored the transition of m/z 271/130 for a stable labeled isotopic Zidovudine internal standard.[1]

Q2: What type of ionization source is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is a widely used and effective ionization technique for the analysis of Zidovudine and its analogs.[1][2][4] Atmospheric Pressure Chemical Ionization (APCI) has also been successfully used.

Q3: What are typical liquid chromatography (LC) conditions for the separation of Zidovudine?

A3: Reversed-phase chromatography is commonly employed. A C18 column is a popular choice.[4][5][6] The mobile phase often consists of a mixture of an aqueous component (like ammonium acetate or acetic acid in water) and an organic solvent (typically acetonitrile or methanol).[1][2][4] Gradient elution is frequently used to achieve good separation.[4][5]

Troubleshooting Guide

Issue 1: No or Low Signal for this compound

  • Question: I am not observing any signal, or the signal for this compound is very weak. What should I check?

  • Answer:

    • Confirm Instrument Settings: Double-check that the mass spectrometer is set to monitor the correct precursor and product ion transitions for this compound.

    • Source Parameters: Ensure the ESI or APCI source parameters are optimized. Key parameters to check include nebulizing gas flow, drying gas flow, capillary voltage, and source temperature.[4]

    • Sample Integrity: Verify the concentration and integrity of your this compound standard solution. Consider preparing a fresh standard.

    • LC System: Check for clogs or leaks in the LC system. Ensure the correct mobile phases are being delivered at the expected flow rate.[7]

    • Spray Stability: Visually inspect the electrospray. An unstable or absent spray will result in poor or no signal.[7]

Issue 2: High Background Noise or Contamination

  • Question: My chromatograms show high background noise or interfering peaks. How can I resolve this?

  • Answer:

    • Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives for your mobile phases.[7]

    • System Contamination: Flush the LC system and mass spectrometer thoroughly. Run blank injections (mobile phase only) to identify the source of contamination.[7]

    • Sample Preparation: The sample extraction method may be introducing interfering substances. Re-evaluate your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. A study on Zidovudine showed high recovery with Oasis HLB SPE cartridges.[1][2]

    • Carryover: If you observe the analyte peak in blank injections following a high concentration sample, this indicates carryover. Optimize the autosampler wash procedure by using a strong solvent.[7]

Issue 3: Poor Peak Shape

  • Question: The chromatographic peak for this compound is broad or tailing. What are the possible causes?

  • Answer:

    • Column Health: The analytical column may be degraded or contaminated. Try flushing the column or replacing it if necessary.

    • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the pH is appropriate for Zidovudine.

    • Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion. Try reducing the injection volume or dissolving the sample in the initial mobile phase.

Quantitative Data Summary

Table 1: Mass Spectrometry Parameters for Zidovudine and its Stable Isotope Labeled Internal Standard (IS)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Zidovudine (ZDV)26812719[1]
Zidovudine (ZDV)268.22127.10Not Specified[3]
Zidovudine-IS27113019[1]

Table 2: Example Liquid Chromatography Parameters

ParameterConditionReference
ColumnPhenomenex Synergi Hydro-RP (2.0 x 150 mm)[1][2]
Mobile Phase15% acetonitrile and 0.1% acetic acid in water[1][2]
Flow Rate0.8 mL/min[4][5]
Column Temperature30 °C[4][5]
Injection Volume25 µL[4][5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for Zidovudine analysis in human plasma.[1][2]

  • To 100 µL of plasma sample, add the internal standard (this compound) solution.

  • Condition an Oasis HLB 1cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Set up the liquid chromatography system with the parameters outlined in Table 2 or as optimized for your specific application.

  • Configure the mass spectrometer to operate in positive ion ESI mode.

  • Set the multiple reaction monitoring (MRM) transitions as specified in Table 1, with optimized collision energies.

  • Inject the prepared sample onto the LC-MS/MS system.

  • Acquire and process the data using the instrument's software.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Flow Start Start Troubleshooting Issue Identify the Issue Start->Issue No_Signal No or Low Signal Issue->No_Signal Signal Issue High_Background High Background/Noise Issue->High_Background Noise Issue Poor_Peak_Shape Poor Peak Shape Issue->Poor_Peak_Shape Peak Shape Issue Check_MS_Params Check MS Parameters (Transitions, Source) No_Signal->Check_MS_Params Check_Solvents Check Mobile Phase Quality High_Background->Check_Solvents Check_Column Check Column Health Poor_Peak_Shape->Check_Column Check_Sample Verify Sample Integrity Check_MS_Params->Check_Sample Check_LC Inspect LC System Check_Sample->Check_LC Solution Problem Resolved Check_LC->Solution System_Flush Perform System Flush & Blanks Check_Solvents->System_Flush Optimize_SPE Optimize Sample Prep System_Flush->Optimize_SPE Optimize_SPE->Solution Check_Mobile_Phase_pH Verify Mobile Phase pH Check_Column->Check_Mobile_Phase_pH Check_Injection Optimize Injection Volume/Solvent Check_Mobile_Phase_pH->Check_Injection Check_Injection->Solution

Caption: A logical troubleshooting flow for common LC-MS/MS issues.

References

Minimizing ion suppression with Zidovudine-d4 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zidovudine-d4 as an internal standard to minimize ion suppression in LC-MS/MS analysis.

Troubleshooting Guides

This section addresses common issues encountered during experimental workflows.

Issue: High Variability in Analyte/Internal Standard Response Ratio

Possible Cause: Inconsistent ion suppression or enhancement not fully compensated by the internal standard.

Troubleshooting Steps:

  • Optimize Chromatographic Separation: Ensure Zidovudine and this compound co-elute perfectly. A slight shift in retention time can expose the analyte and internal standard to different matrix components, leading to differential ion suppression.[1]

    • Action: Review and optimize the gradient elution profile, column chemistry, and flow rate.

  • Evaluate Sample Preparation: Inadequate removal of matrix components is a primary cause of ion suppression.[2][3]

    • Action: Assess the efficiency of your current sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). Consider switching to a more rigorous technique like solid-phase extraction (SPE) if currently using a simpler method.

  • Check for Contamination: Carryover from previous injections or contamination in the LC-MS system can introduce interfering compounds.

    • Action: Implement a robust wash cycle between injections. A typical wash solution is a high-organic mobile phase, such as 50:50 acetonitrile/water.[4] Check for and clean any contamination in the ion source.[5]

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression.[6]

    • Action: Perform a dilution series of your sample to determine if a higher dilution factor improves the consistency of the analyte-to-internal standard ratio. Be mindful of the lower limit of quantification (LLOQ) of your assay.

Issue: Poor Peak Shape for Zidovudine and/or this compound

Possible Cause: Column overload, secondary interactions with the stationary phase, or issues with the mobile phase.

Troubleshooting Steps:

  • Assess Injection Volume and Concentration: Injecting too much sample can lead to peak fronting or tailing.

    • Action: Reduce the injection volume or dilute the sample.

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Zidovudine.

    • Action: Ensure the mobile phase pH is appropriate for the pKa of Zidovudine to maintain a consistent ionization state. The use of a volatile ion-pairing reagent like formic acid at a low concentration (e.g., 0.1%) can improve peak shape.[7]

  • Column Conditioning and Health: A poorly conditioned or degraded column can result in poor peak shape.

    • Action: Ensure the column is properly equilibrated with the mobile phase before injection. If the problem persists, consider replacing the column.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good internal standard for Zidovudine analysis?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the gold standard for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte of interest.[8] This means they co-elute chromatographically and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, variations in signal intensity due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.[4]

Q2: What level of ion suppression is acceptable when using this compound?

A2: While this compound compensates for ion suppression, it is still crucial to minimize the effect to ensure robust and sensitive analysis. In a validated method for Zidovudine in human plasma, a mean ion suppression of 5% was observed for both Zidovudine and its deuterated internal standard, demonstrating the effectiveness of the SIL-IS in ensuring equivalent matrix effects.[4] The key is that the matrix effect is consistent and equivalent for both the analyte and the internal standard.[4]

Q3: Can I use a different internal standard if this compound is unavailable?

A3: While a SIL-IS is highly recommended, a structural analog can be used as an alternative. However, it is critical to validate that the analog behaves similarly to Zidovudine during extraction and ionization. Any differences in physicochemical properties can lead to differential matrix effects and compromise the accuracy of the results. For instance, in the analysis of several antiretroviral drugs, including Zidovudine, abacavir has been used as an internal standard.[9]

Q4: How can I assess the extent of ion suppression in my assay?

A4: A common method to evaluate ion suppression is the post-column infusion experiment.[3] In this technique, a constant flow of the analyte solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip in the constant analyte signal indicates the retention time at which matrix components are eluting and causing ion suppression.[3]

Another approach is to compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[10] A lower peak area in the matrix sample indicates ion suppression.

Experimental Protocols

Detailed Methodology for Zidovudine Analysis in Human Plasma

This protocol is based on a validated LC-MS/MS method for the determination of Zidovudine in human plasma.[4]

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract Zidovudine and this compound from plasma and remove interfering matrix components.

  • Materials: Oasis HLB 1cc cartridges, human plasma samples, Zidovudine and this compound stock solutions.

  • Procedure:

    • To 100 µL of plasma, add the this compound internal standard solution.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with a low-organic solvent to remove polar interferences.

    • Elute Zidovudine and this compound with a high-organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and quantify Zidovudine and this compound.

  • Instrumentation:

    • LC System: A system capable of delivering a stable gradient flow.

    • Analytical Column: Phenomonex Synergi Hydro-RP (2.0 × 150 mm).[4]

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • LC Conditions:

    • Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.[4]

    • Flow Rate: 0.200 mL/min.[4]

    • Column Temperature: 35°C.[4]

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Zidovudine: 268 -> 127[4]

      • This compound: 271 -> 130[4]

Quantitative Data Summary

Table 1: Recovery and Matrix Effect Data for Zidovudine (ZDV) and Lamivudine (3TC) using Stable Isotope-Labeled Internal Standards [4]

AnalyteMean Recovery (%)Mean Ion Suppression (%)
Zidovudine92.35
Lamivudine93.92

Table 2: LC-MS/MS Method Validation Parameters for Zidovudine [4][11]

ParameterValue
Linearity Range1 - 3000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Inter-day Precision (%CV)≤ 10%
Inter-day Accuracy (% Deviation)≤ 8.3%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elute & Reconstitute spe->elute inject Inject into LC-MS/MS elute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for Zidovudine quantification.

Ion_Suppression_Mitigation cluster_problem The Problem: Ion Suppression cluster_solution The Solution: this compound IS matrix Co-eluting Matrix Components ion_source Ion Source matrix->ion_source interfere with suppression Reduced Analyte Signal ion_source->suppression zdv Zidovudine coelution Co-elution zdv->coelution zdv_d4 This compound (IS) zdv_d4->coelution same_suppression Experience Same Ion Suppression coelution->same_suppression ratio Peak Area Ratio (ZDV/ZDV-d4) Remains Constant same_suppression->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Logic of using a deuterated internal standard.

References

Technical Support Center: Zidovudine-d4 for Correcting Extraction Recovery Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zidovudine-d4 as an internal standard to correct for extraction recovery variability in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled (SIL) internal standard like this compound?

A1: Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. Because they are chemically almost identical to the analyte (Zidovudine), they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[1] This allows this compound to accurately compensate for variations in sample preparation, extraction efficiency, and matrix effects, leading to more precise and accurate quantification of Zidovudine.

Q2: Can this compound correct for all sources of error in my experiment?

A2: this compound is highly effective at correcting for variability introduced during sample processing, such as extraction and injection volume discrepancies, as well as matrix-induced ionization suppression or enhancement in the mass spectrometer. However, it cannot correct for errors that occur before its addition to the sample, such as incorrect sample collection or storage, or analyte degradation prior to the addition of the internal standard.

Q3: Is it possible for this compound to interfere with the Zidovudine analysis?

A3: While unlikely, it is important to ensure the isotopic purity of the this compound standard. If the standard contains a significant amount of unlabeled Zidovudine, it can interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ).

Q4: What are the key validation parameters to assess when using this compound?

A4: Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and matrix effect.[2] A validation study for a sensitive LC/MS/MS assay for Zidovudine using a stable labeled isotopic internal standard demonstrated high accuracy (≤ 8.3% deviation) and precision (≤ 10% CV).[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in this compound Response Inconsistent addition of the internal standard solution.Ensure the internal standard is added accurately and consistently to all samples, including calibration standards and quality controls. Use a calibrated pipette and verify the volume.
Incomplete mixing of the internal standard with the sample matrix.Vortex or mix the sample thoroughly after adding the this compound solution to ensure homogeneity.
Degradation of this compound during sample processing or storage.Evaluate the stability of this compound under your experimental conditions.
Poor Recovery of Both Zidovudine and this compound Suboptimal extraction procedure.Re-evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen sorbent or solvent is appropriate for Zidovudine.
Incorrect pH of the sample or extraction solvents.Adjust the pH to ensure both Zidovudine and this compound are in the optimal form for extraction.
Analyte (Zidovudine) Peak Detected in Blank Samples Contamination of the LC-MS/MS system.Flush the system with an appropriate cleaning solution.
Presence of unlabeled Zidovudine in the this compound standard.Verify the purity of the internal standard.
Chromatographic Peak Tailing or Splitting Column degradation or contamination.Replace the analytical column or use a guard column.
Inappropriate mobile phase composition or pH.Optimize the mobile phase to ensure good peak shape.

Data Presentation

Table 1: Zidovudine Bioanalytical Method Validation Parameters with this compound Internal Standard

ParameterZidovudineThis compound
Extraction Recovery (Mean) 92.3%[2]N/A (Used for correction)
Inter- and Intra-assay Precision (%CV) ≤ 10%[2][3]N/A
Accuracy (% Deviation) ≤ 8.3%[2][3]N/A
Matrix Effect (Mean Suppression) 5%[2]5%[2]

Experimental Protocols

Detailed Methodology for Zidovudine Quantification in Human Plasma using this compound by LC-MS/MS

This protocol is based on a validated method for the sensitive determination of Zidovudine in human plasma.[2][3]

1. Sample Preparation and Spiking:

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma, add the this compound internal standard solution.

  • Vortex the samples to ensure thorough mixing.

2. Solid-Phase Extraction (SPE):

  • Cartridge: Oasis HLB 1cc cartridge.

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute Zidovudine and this compound from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analytical Column: Phenomonex Synergi Hydro-RP (2.0 × 150 mm) reversed-phase column.[2][3]

  • Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.[2][3]

  • Flow Rate: Maintain a constant flow rate suitable for the column dimensions.

  • Injection Volume: Inject a small volume (e.g., 10 µL) of the reconstituted sample.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode.

  • MRM Transitions:

    • Zidovudine: 268/127[2][3]

    • This compound (ZDV-IS): 271/130[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) spike 2. Spike with this compound plasma->spike vortex 3. Vortex spike->vortex condition 4. Condition SPE Cartridge load 5. Load Sample vortex->load condition->load wash 6. Wash load->wash elute 7. Elute wash->elute evaporate 8. Evaporate elute->evaporate reconstitute 9. Reconstitute evaporate->reconstitute inject 10. Inject reconstitute->inject quantify 11. Quantify inject->quantify

Caption: Experimental workflow for Zidovudine analysis using this compound.

logical_relationship cluster_sources Sources of Variability cluster_correction Correction Mechanism cluster_output Result extraction Extraction Inconsistency is This compound (Internal Standard) extraction->is matrix Matrix Effects matrix->is injection Injection Volume Variation injection->is ratio Analyte/IS Ratio is->ratio result Accurate Quantification ratio->result

Caption: How this compound corrects for experimental variability.

References

Validation & Comparative

A Head-to-Head Comparison of Internal Standards for Zidovudine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the bioanalysis of Zidovudine (ZDV), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, compensating for variations in extraction recovery and matrix effects. This guide provides a comparative overview of Zidovudine-d4 and other commonly employed internal standards, supported by experimental data to aid researchers in selecting the most suitable option for their analytical needs.

Performance Comparison of Internal Standards

The performance of an internal standard is evaluated based on several key parameters, including recovery, matrix effect, and its ability to track the analyte's behavior. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte. However, other structurally similar compounds like Abacavir and Nevirapine have also been successfully utilized.

Internal StandardAnalyte(s)Analytical MethodMatrixRecovery (%)Matrix Effect (%)Citation
This compound (or other stable isotope-labeled ZDV) ZidovudineLC-MS/MSHuman Plasma92.3Mean 5% suppression (equivalent for analyte and IS)[1]
Abacavir Zidovudine, Lamivudine, NevirapineLC-MS/MSHuman PlasmaNot explicitly stated, but method validated with acceptable accuracy and precisionNot explicitly stated, but method validated with no significant ionization effects[2][3][4]
Nevirapine Zidovudine, AbacavirRP-HPLCHuman PlasmaNot explicitly stated, but method validated with acceptable accuracyNot explicitly stated

Note: While specific quantitative data for recovery and matrix effect for Abacavir and Nevirapine as internal standards for Zidovudine were not detailed in the reviewed literature, the successful validation of these methods according to international guidelines suggests that these parameters are within acceptable limits (typically 85-115% for accuracy, with matrix effects being minimized and compensated for by the IS).

Experimental Protocols

Quantification of Zidovudine in Human Plasma using a Stable Isotope-Labeled Internal Standard

This method, adapted from a validated LC-MS/MS assay, demonstrates high recovery and minimal matrix effect, making it a robust choice for clinical and research applications.[1]

a. Sample Preparation (Solid Phase Extraction - SPE):

  • To 100 µL of human plasma, add the internal standard solution (Zidovudine-IS).

  • Perform a solid-phase extraction using an Oasis HLB 1cc cartridge.

  • The extraction protocol yields a high recovery for both Zidovudine (mean 92.3%) and its stable isotope-labeled internal standard.[1]

b. LC-MS/MS Conditions:

  • HPLC System: Surveyor LC autosampler and LC Pump.

  • Analytical Column: Synergi Hydro-RP 80A, 2.0 × 150 mm, 4 micron particle size.

  • Mobile Phase: 0.1% acetic acid in a 15:85 acetonitrile/water (v/v) solution.

  • Flow Rate: 0.200 mL/min.

  • Mass Spectrometer: TSQ Quantum triple quadrupole mass spectrometer.

  • Ionization Mode: ESI positive polarity.

  • Detection: Multiple reaction monitoring (SRM) mode.

  • Transitions:

    • Zidovudine (ZDV): 268 -> 127

    • Zidovudine-IS (ZDV-IS): 271 -> 130

Simultaneous Quantification of Zidovudine, Lamivudine, and Nevirapine using Abacavir as an Internal Standard

This method is suitable for therapeutic drug monitoring where multiple antiretroviral drugs are co-administered.[2][3][4]

a. Sample Preparation (Solid Phase Extraction - SPE):

  • Analytes and the internal standard (Abacavir) are extracted from plasma using Oasis HLB cartridges.

b. LC-MS/MS Conditions:

  • Analytical Column: Hypurity Advance C18 column.

  • Mobile Phase: Acetonitrile:0.1% formic acid (76:24, v/v).

  • Flow Rate: 0.8 mL/min.

  • Ionization Mode: Electrospray ionization in the positive ion mode.

  • Detection: Multiple-reaction monitoring for analysis.

Visualizing the Mechanism and Workflow

To better understand the context of Zidovudine analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.

Zidovudine_Mechanism cluster_host_cell Host Cell cluster_hiv_replication HIV Replication ZDV Zidovudine (ZDV) ZDV_MP ZDV-Monophosphate ZDV->ZDV_MP Cellular Kinases ZDV_DP ZDV-Diphosphate ZDV_MP->ZDV_DP Cellular Kinases ZDV_TP ZDV-Triphosphate (Active) ZDV_DP->ZDV_TP Cellular Kinases Viral_DNA Growing Viral DNA Reverse_Transcriptase Reverse Transcriptase ZDV_TP->Reverse_Transcriptase Incorporation Thymidine_TP Thymidine Triphosphate Thymidine_TP->Reverse_Transcriptase Natural Substrate Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Zidovudine's mechanism of action as a chain terminator in HIV reverse transcription.

Bioanalytical_Workflow Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard (e.g., this compound) Plasma_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: A typical experimental workflow for the bioanalysis of Zidovudine in plasma.

References

Precision and Accuracy in Zidovudine Quantification: A Comparative Analysis of Analytical Methods Utilizing Zidovudine-d4

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of Zidovudine (ZDV), a cornerstone of antiretroviral therapy, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides a comparative analysis of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Zidovudine-d4 (ZDV-d4), against traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods.

Methodology Comparison

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical assays. This is due to its ability to mimic the analyte throughout the extraction and ionization processes, thereby compensating for matrix effects and variability, leading to superior accuracy and precision. In contrast, HPLC-UV methods, while robust and widely used, may employ a different internal standard or none at all, potentially leading to greater variability.

A key example of a highly sensitive and validated LC-MS/MS assay for Zidovudine in human plasma utilizes this compound as the internal standard.[1][2][3] This method demonstrates exceptional performance characteristics, particularly in terms of its low limit of quantification and high precision. For comparison, several HPLC-UV methods have also been validated for Zidovudine quantification, offering an alternative approach.[4][5][6][7][8][9]

Quantitative Data Summary

The following tables summarize the key validation parameters for the LC-MS/MS method with this compound and a representative HPLC-UV method.

Table 1: Linearity and Sensitivity

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity Range 1 - 3000 ng/mL50 - 5000 ng/mL[4][9]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1][2]50 ng/mL[4][9]
Correlation Coefficient (r²) > 0.99> 0.99

Table 2: Accuracy and Precision

ParameterLC-MS/MS with this compoundHPLC-UV
Intra-day Precision (%CV) ≤ 10%[1][2]< 15%
Inter-day Precision (%CV) ≤ 10%[1][2]< 15%
Accuracy (% Deviation) ≤ 8.3%[1][2]Within ± 15%

Table 3: Recovery

ParameterLC-MS/MS with this compoundHPLC-UV
Extraction Recovery 92.3%[1][2][3]> 89%[4][9]

Experimental Protocols

A detailed experimental protocol for the LC-MS/MS method with this compound is provided below, followed by a general outline for a comparative HPLC-UV method.

LC-MS/MS with this compound Internal Standard

  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard solution (this compound).

    • Perform solid-phase extraction (SPE) using an Oasis HLB 1cc cartridge.[1][2][3]

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Phenomenex Synergi Hydro-RP (2.0 x 150 mm) reversed-phase analytical column.[1][2][3]

    • Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.[1][2][3]

    • Flow Rate: As optimized for the specific system.

    • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometric Conditions:

    • Detection: Electrospray ionization (ESI) in the positive ion mode.[1][2]

    • Monitoring: Multiple reaction monitoring (MRM) of the transitions:

      • Zidovudine: 268 -> 127[1][2]

      • This compound (IS): 271 -> 130[1][2]

HPLC-UV Method (General Protocol)

  • Sample Preparation:

    • To a volume of human plasma, an internal standard (if used) is added.

    • Solid-phase extraction is performed to isolate the analyte.[4][9]

    • The eluate is evaporated and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C-18 analytical column is typically used.[4][9]

    • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 50 µL.[4]

  • Detection:

    • Detector: UV detector.

    • Wavelength: Zidovudine is monitored at a wavelength of 267 nm.[4]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the quantification of Zidovudine using the LC-MS/MS method with this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (100 µL) add_is Add this compound (Internal Standard) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe wash Wash Cartridge spe->wash elute Elute Analyte & IS wash->elute dry_recon Evaporate & Reconstitute elute->dry_recon lc Liquid Chromatography (Reversed-Phase) dry_recon->lc msms Tandem Mass Spectrometry (ESI+, MRM) lc->msms quant Quantification (Peak Area Ratio) msms->quant

Caption: Experimental workflow for Zidovudine quantification by LC-MS/MS.

References

Zidovudine-d4 in Bioanalysis: A Comparative Guide to Linearity and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research, particularly in the development and monitoring of antiretroviral therapies, the precision and reliability of quantitative methods are paramount. Zidovudine (ZDV), a cornerstone of HIV treatment, requires meticulous quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as Zidovudine-d4 (ZDV-d4 or ZDV-IS), is a widely accepted strategy to ensure accuracy and precision in bioanalytical assays. This guide provides a comparative analysis of linearity and recovery experiments utilizing this compound, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Linearity of Zidovudine Quantification

Linearity in a bioanalytical method demonstrates that the response of the analytical procedure is directly proportional to the concentration of the analyte over a given range. For Zidovudine quantification, a robust linear relationship is crucial for accurate measurement of drug levels in patient samples.

A highly sensitive LC-MS/MS assay for the simultaneous determination of Zidovudine and Lamivudine in human plasma utilized this compound as an internal standard.[1][2] The method demonstrated excellent linearity over a concentration range of 1 to 3000 ng/mL.[1][2] The correlation coefficient (R²) for the calibration curve was greater than 0.99, indicating a strong linear relationship between the instrument response and the concentration of Zidovudine.[1]

For comparison, other analytical methods for Zidovudine have also demonstrated good linearity. A UV spectrophotometric method showed linearity between 1-18 µg/ml, 1-20 µg/ml, and 1-16 µg/ml using different solvent blends, with a correlation coefficient of 0.9998.[3] An RP-HPLC method for Zidovudine and Abacavir in human plasma was linear in the range of 0.040-2.600 µg/ml for Zidovudine.[4] Another RP-HPLC method for sustained-release tablets had a linear range of 40.0 to 220.0 µg/ml.[5][6]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.[7][8]

Table 1: Comparison of Linearity Parameters for Zidovudine Analytical Methods

Analytical MethodInternal StandardLinearity RangeCorrelation Coefficient (R²)
LC-MS/MSThis compound1 - 3000 ng/mL> 0.99[1]
UV SpectrophotometryNone1 - 20 µg/mL[3]0.9998[3]
RP-HPLCNevirapine0.040 - 2.600 µg/mL[4]Not Specified
RP-HPLCNone40.0 - 220.0 µg/mL[5][6]Not Specified

Recovery of Zidovudine from Biological Matrices

Recovery experiments are essential to evaluate the efficiency of the extraction procedure in isolating the analyte from the complex biological matrix. Consistent and reproducible recovery is critical for the accuracy of the bioanalytical method.

In the LC-MS/MS method employing this compound, the recovery of Zidovudine from human plasma was determined to be high and consistent. The solid-phase extraction (SPE) procedure yielded a mean recovery of 92.3% for Zidovudine.[1][2] The use of this compound as an internal standard helps to compensate for any potential variability in the extraction process, ensuring that the final calculated concentration of Zidovudine is accurate.[1] The consistent recovery of both the analyte and the internal standard is a key advantage of using a stable isotope-labeled internal standard.

Alternative methods have also reported good recovery rates for Zidovudine. A study using a different LC-MS/MS method reported recoveries in the range of 88.0–100.0%.[2] A UV spectrophotometric method demonstrated recovery of 98.8% to 100.2% depending on the solvent blend used.[3] An RP-HPLC method for Zidovudine and its related substances in sustained-release tablets showed mean recoveries ranging from 100.28% to 100.78% at different concentration levels.

Table 2: Comparison of Recovery Data for Zidovudine Analytical Methods

Analytical MethodInternal StandardExtraction MethodMean Recovery (%)
LC-MS/MSThis compoundSolid-Phase Extraction92.3[1][2]
LC-MS/MSAbacavirSolid-Phase Extraction88.0 - 100.0[2]
UV SpectrophotometryNoneNot Applicable98.8 - 100.2[3]
RP-HPLCNoneNot Specified100.28 - 100.78

Experimental Protocols

LC-MS/MS Method with this compound

This protocol is based on a validated method for the determination of Zidovudine in human plasma.[1]

1. Sample Preparation and Extraction:

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Perform a solid-phase extraction (SPE) using an Oasis HLB 1cc cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard from the cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Analytical Column: Phenomonex Synergi Hydro-RP (2.0 × 150 mm) reversed-phase column.

  • Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.[1]

  • Flow Rate: As optimized for the system.

  • Column Temperature: 35°C.[1]

3. Mass Spectrometric Detection:

  • Instrument: TSQ Quantum triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive polarity mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Zidovudine: 268/127[1][2]

    • This compound (ZDV-IS): 271/130[1][2]

4. Linearity Assessment:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Zidovudine.

  • Analyze the calibration standards and plot the peak area ratio (Zidovudine/Zidovudine-d4) against the nominal concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

5. Recovery Evaluation:

  • Prepare two sets of samples at three concentration levels (low, medium, and high).

  • Set 1 (Extracted): Spike blank plasma with Zidovudine and the internal standard and process through the entire extraction procedure.

  • Set 2 (Unextracted): Spike the post-extraction blank plasma supernatant with Zidovudine and the internal standard.

  • Calculate the recovery by comparing the peak areas of the analyte in the extracted samples (Set 1) to those in the unextracted samples (Set 2).

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the bioanalytical workflow.

cluster_sample_prep Sample Preparation & Extraction cluster_analysis LC-MS/MS Analysis plasma Human Plasma (100 µL) is_addition Add this compound (Internal Standard) plasma->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into LC-MS/MS reconstitute->injection Prepared Sample separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection cluster_linearity Linearity Assessment cluster_recovery Recovery Evaluation A Prepare Calibration Standards (Spiked Blank Plasma) B Analyze Standards A->B C Plot Peak Area Ratio vs. Concentration B->C D Perform Linear Regression (Determine R²) C->D E Prepare Extracted Samples (Pre-spiked) G Analyze Both Sets E->G F Prepare Unextracted Samples (Post-spiked) F->G H Compare Peak Areas (Calculate % Recovery) G->H

References

Inter-laboratory Comparison of Zidovudine Analysis with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Zidovudine (ZDV) in human plasma, utilizing a stable isotope-labeled internal standard (ZDV-IS), analogous to Zidovudine-d4. The data presented is a synthesis from multiple independent laboratory validations, offering insights into the expected performance of current analytical technologies.

Data Presentation: Performance Comparison of Zidovudine Quantification Methods

The following tables summarize the quantitative performance of various validated analytical methods for Zidovudine analysis. These methods, developed and validated in different laboratories, provide a representative overview of the expected accuracy, precision, and sensitivity.

Table 1: Summary of Linearity and Lower Limit of Quantification (LLOQ) for Zidovudine Analysis

Analytical Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Internal Standard Reference
LC-MS/MS1 - 30001Zidovudine-IS (Stable Isotope Labeled)[1][2]
LC-MS/MS2.5 - 25002.5Not Specified[3]
LC-MS/MS20 - 250020Not Specified[4]
HPLC-UV57.6 - 288057.6Aprobarbital[5][6]
RP-HPLC40,000 - 220,0001985Not Specified[7]
RP-HPLC100 - 60062Not Specified[8]
RP-HPLC30,000 - 150,0001080Not Specified[9]

Table 2: Summary of Accuracy and Precision for Zidovudine Analysis

Analytical Method Intra-day Precision (%RSD/%CV) Inter-day Precision (%RSD/%CV) Accuracy (% Deviation/Recovery) Reference
LC-MS/MS≤ 10%≤ 10%≤ 8.3% deviation[2]
LC-MS/MS≤ 6.4%≤ 6.4%≤ 5.2% deviation[1]
LC-MS/MSNot SpecifiedBetween -8.47% and 14.2%Between -8.47% and 14.2%[4]
HPLC-UV0.4 - 14%0.4 - 14%0.1 - 11%[5][6]
RP-HPLC0.5 - 0.7%1.4 - 1.6%Not Specified[9]
RP-HPLCNot SpecifiedNot Specified98.77 - 101.45% recovery[8]

Experimental Protocols

The following sections detail representative methodologies for the key experiments cited in the performance tables.

2.1. LC-MS/MS Method for Zidovudine Quantification in Human Plasma

This protocol is a composite based on highly sensitive methods utilizing a stable isotope-labeled internal standard.

  • Sample Preparation:

    • To 100 µL of human plasma, add 20 µL of the working internal standard stock solution (Zidovudine-IS).

    • Perform a solid-phase extraction (SPE) using an Oasis HLB 1cc cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 0.5 mL of methanol.[1]

  • Chromatographic Conditions:

    • Column: Phenomenex Synergi Hydro-RP (2.0 × 150 mm) reversed-phase analytical column.[1][2]

    • Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.[1][2]

    • Flow Rate: Not explicitly stated, but typical for such columns.

    • Injection Volume: Not explicitly stated.

  • Mass Spectrometric Detection:

    • Mode: Electrospray Ionization (ESI) in positive ion mode.[1][2]

    • Monitoring: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Zidovudine (ZDV): 268/127[1][2]

      • Zidovudine-IS (ZDV-IS): 271/130[1][2]

2.2. HPLC-UV Method for Zidovudine Quantification in Human Plasma

This protocol represents a widely used alternative to LC-MS/MS.

  • Sample Preparation:

    • Solid-phase extraction is employed to clean up the plasma samples before injection.[5]

  • Chromatographic Conditions:

    • Column: Octylsilane column (150x3.9 mm i.d.).[5]

    • Mobile Phase: 20 mM sodium phosphate buffer (containing 8 mM 1-octanesulfonic acid sodium salt)-acetonitrile (86:14, v/v), with pH adjusted to 3.2 with phosphoric acid.[5]

    • Flow Rate: Not explicitly stated.

    • Injection Volume: Not explicitly stated.

  • UV Detection:

    • Wavelength: 265 nm.[5]

Mandatory Visualization: Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Zidovudine in a biological matrix using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing A Plasma Sample Collection B Addition of this compound (IS) A->B C Solid-Phase Extraction (SPE) B->C D LC Separation C->D E MS/MS Detection D->E F Peak Integration E->F G Concentration Calculation (Analyte/IS Ratio) F->G H Quantitative Report G->H Final Result

Caption: Bioanalytical workflow for Zidovudine quantification.

References

Zidovudine-d4: The Gold Standard for Bioanalytical Assay Robustness and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical testing, the reliability of quantitative data is paramount. The choice of an appropriate internal standard is a critical factor in achieving the accuracy and precision required for robust and reproducible assays. This guide provides a comprehensive comparison of Zidovudine-d4, a stable isotope-labeled (SIL) internal standard, with alternative approaches, supported by experimental data and detailed protocols. The evidence overwhelmingly supports the use of this compound to minimize variability and ensure the integrity of bioanalytical results.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization, thereby compensating for any potential losses or matrix effects.[2][3]

There are two primary types of internal standards used in bioanalysis:

  • Structural Analogs: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled.

  • Stable Isotope-Labeled (SIL) Analogs: These are compounds in which one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). This compound falls into this category.

This compound: Superior Performance in Quantitative Assays

The scientific consensus and regulatory guidance favor the use of SIL internal standards due to their ability to more accurately track the analyte of interest.[3] this compound, being chemically identical to Zidovudine, co-elutes with the analyte and experiences the same ionization suppression or enhancement, leading to more accurate and precise quantification.[2][4]

Data Presentation: Performance Comparison

A study comparing a stable isotope-labeled internal standard (everolimus-d4) with a structural analog (32-desmethoxyrapamycin) for the quantification of everolimus by LC-MS/MS provides a relevant example of the expected performance differences. The results, summarized below, highlight the better accuracy (slope closer to 1) achieved with the SIL internal standard.[5]

Table 1: Comparison of Internal Standard Performance for Everolimus Quantification [5]

Performance MetricStable Isotope-Labeled IS (everolimus-d4)Structural Analog IS (32-desmethoxyrapamycin)
Correlation Coefficient (r) > 0.98> 0.98
Slope of the Regression Line 0.950.83
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Total Coefficient of Variation (%CV) 4.3% - 7.2%4.3% - 7.2%

The data indicates that while both internal standards provided acceptable precision, the SIL internal standard offered a more favorable comparison with an independent LC-MS/MS method, suggesting a higher degree of accuracy.[5]

The performance of a validated LC-MS/MS assay for Zidovudine using this compound as the internal standard is summarized in the following table, demonstrating the high levels of accuracy and precision achievable.

Table 2: Performance of a Validated Zidovudine Assay using this compound Internal Standard [4]

Quality Control LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Bias)Precision (%CV)
LLOQ 11.022.08.3
Low QC 55.081.65.4
Mid QC 2502541.63.9
High QC 250025150.64.1

These results showcase the excellent performance of the assay, with accuracy and precision well within the acceptable limits set by regulatory agencies.[4]

Experimental Protocols

A detailed methodology for a validated LC-MS/MS assay for the simultaneous quantification of Zidovudine and Lamivudine in human plasma using their respective stable isotope-labeled internal standards is provided below.[4]

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (containing this compound and Lamivudine-d3).

  • Vortex mix the samples.

  • Add 200 µL of 0.1% formic acid in water and vortex again.

  • Load the entire sample onto a pre-conditioned Oasis HLB 1cc solid-phase extraction cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • HPLC System: Surveyor LC autosampler and LC Pump.[4]

  • Analytical Column: Synergi Hydro-RP 80A, 2.0 × 150 mm, 4 µm particle size.[4]

  • Mobile Phase: 0.1% acetic acid in a 15:85 acetonitrile/water (v/v) solution.[4]

  • Flow Rate: 0.200 mL/min.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI).[4]

  • Monitored Transitions:

    • Zidovudine: 268/127[4]

    • This compound: 271/130[4]

Mandatory Visualizations

The following diagrams illustrate the key processes and concepts discussed in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_acid Add 0.1% Formic Acid vortex1->add_acid vortex2 Vortex Mix add_acid->vortex2 spe Solid Phase Extraction (SPE) vortex2->spe elute Elution spe->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry Detection hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Zidovudine bioanalysis.

signaling_pathway cluster_ideal_is Ideal Internal Standard (this compound) cluster_analog_is Structural Analog Internal Standard Analyte_IS Analyte + this compound Extraction_IS Co-extraction Analyte_IS->Extraction_IS Ionization_IS Co-ionization Extraction_IS->Ionization_IS Detection_IS Differential Detection (by mass) Ionization_IS->Detection_IS Result_IS Accurate & Precise Quantification Detection_IS->Result_IS Analyte_Analog Analyte + Structural Analog Extraction_Analog Different Extraction Efficiency Analyte_Analog->Extraction_Analog Ionization_Analog Different Ionization Efficiency Extraction_Analog->Ionization_Analog Detection_Analog Chromatographic Separation Ionization_Analog->Detection_Analog Result_Analog Potential for Inaccuracy & Imprecision Detection_Analog->Result_Analog

Caption: Conceptual comparison of internal standard types.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reproducible bioanalytical methods. For the quantification of Zidovudine, the use of its stable isotope-labeled analog, this compound, is unequivocally the superior choice. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process effectively mitigates variability arising from matrix effects and sample preparation, leading to highly accurate and precise data. While structural analogs can be used, they introduce a greater potential for assay variability and inaccuracy. For researchers, scientists, and drug development professionals committed to the highest standards of data quality, this compound is the recommended internal standard for all Zidovudine bioanalytical assays.

References

The Gold Standard in Bioanalysis: Justifying the Use of Zidovudine-d4 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Zidovudine, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive justification for the use of a stable isotope-labeled internal standard (SIL-IS), such as Zidovudine-d4, by comparing its performance characteristics with alternative methods. Through an examination of experimental data and established principles in mass spectrometry, this guide will demonstrate the superiority of SIL-IS in mitigating analytical variability and ensuring data integrity.

The use of an internal standard (IS) in quantitative bioanalysis is a critical practice to correct for the inherent variability associated with sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, thus compensating for any potential losses or fluctuations. While structural analogs have been traditionally used, stable isotope-labeled internal standards have emerged as the gold standard, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4]

A SIL-IS, such as this compound, is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium, carbon-13, nitrogen-15). This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while its physicochemical properties remain nearly identical. This near-identical behavior is the cornerstone of its superior performance.

Mitigating Matrix Effects: The Key Advantage of this compound

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[3] A SIL-IS co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, these matrix-induced variations are effectively normalized, leading to more accurate and reproducible results.[3]

Enhanced Precision and Accuracy

The use of a SIL-IS like this compound significantly improves the precision and accuracy of the analytical method.[3][4] Because the SIL-IS tracks the analyte through every step of the procedure, from extraction to injection, it compensates for variability in sample handling, extraction efficiency, and injection volume. This leads to lower coefficients of variation (%CV) and a higher degree of confidence in the reported concentrations.

Experimental Evidence: A Validated LC-MS/MS Method for Zidovudine

Table 1: Accuracy and Precision of the LC-MS/MS Method for Zidovudine Using a Stable Isotope-Labeled Internal Standard[3]
Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Deviation)Inter-day Precision (%CV)Inter-day Accuracy (% Deviation)
LLOQ1.010.0-3.38.7-1.9
Low QC5.03.6-0.64.10.8
Medium QC2502.5-1.83.2-0.5
High QC25002.1-1.52.9-0.2

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Deviation: Percent Deviation from Nominal Concentration.

Table 2: Linearity of the Calibration Curve for Zidovudine[3]
ParameterValue
Calibration Range1 - 3000 ng/mL
Regression ModelWeighted (1/x²) linear regression
Correlation Coefficient (r²)> 0.99

The data presented in these tables clearly demonstrate that the use of a stable isotope-labeled internal standard allows for the development of a highly sensitive, accurate, and precise bioanalytical method for Zidovudine. The low %CV and % deviation values across a wide range of concentrations underscore the robustness of this approach.

Experimental Protocol: Quantification of Zidovudine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

The following is a summary of the experimental protocol adapted from a validated method for the quantification of Zidovudine in human plasma.[3]

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Zidovudine-d3 in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series HPLC

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Agilent 6410 Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Zidovudine: 268.1 → 127.1

    • Zidovudine-d3 (IS): 271.1 → 127.1

Visualizing the Rationale: Experimental Workflow and Metabolic Pathway

To further illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the experimental workflow and the metabolic pathway of Zidovudine.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing

Experimental workflow for Zidovudine analysis.

G cluster_activation Activation Pathway cluster_inactivation Inactivation Pathways ZDV Zidovudine (ZDV) ZDV_MP Zidovudine Monophosphate (ZDV-MP) ZDV->ZDV_MP Thymidine Kinase GZDV Zidovudine Glucuronide (GZDV) ZDV->GZDV UGT Enzymes AMT 3'-Amino-3'-deoxythymidine (AMT) ZDV->AMT CYP450 Enzymes ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase HIV Reverse Transcriptase Inhibition HIV Reverse Transcriptase Inhibition ZDV_TP->HIV Reverse Transcriptase Inhibition

Metabolic pathways of Zidovudine.

Conclusion

References

Zidovudine-d4 in Regulated Bioanalysis: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Zidovudine-d4 as an internal standard in the regulated bioanalysis of Zidovudine. The use of a stable isotope-labeled internal standard is widely recommended for bioanalytical assays to enhance accuracy and precision by compensating for variability during sample processing and analysis.[1] This guide offers a detailed look at the experimental data supporting the use of this compound and compares its performance with alternative internal standards.

Performance Characteristics of this compound

The ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics to effectively compensate for matrix effects and other sources of variability. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by mass spectrometry as they behave nearly identically to the analyte.

A sensitive and validated LC/MS/MS method for the determination of Zidovudine in human plasma utilizing a stable labeled isotopic Zidovudine (ZDV-IS) as the internal standard demonstrates excellent performance. The following table summarizes the key performance metrics from this validated method.

Performance ParameterResult
Recovery 91.7% to 93.3% (mean 92.3%)
Matrix Effect Mean 5% suppression for both Zidovudine and ZDV-IS
Accuracy (% deviation) ≤ 8.3%
Precision (% CV) ≤ 10%
Lower Limit of Quantification (LLOQ) 1 ng/mL in human plasma
Linearity 1 to 3000 ng/mL

Table 1: Performance characteristics of a validated LC/MS/MS assay for Zidovudine using a stable isotope-labeled internal standard (ZDV-IS).[1]

The equivalent matrix effects observed for both the analyte and the internal standard highlight the effectiveness of the stable isotope-labeled standard in compensating for ion suppression or enhancement.[1]

Comparison with Alternative Internal Standards

While stable isotope-labeled internal standards are preferred, other structurally similar compounds have been used in the bioanalysis of Zidovudine. The following table provides a summary of performance data from methods employing alternative internal standards. It is important to note that these data are from different studies and not from a direct head-to-head comparison, which may introduce variability due to different experimental conditions.

Internal StandardAnalyte(s)MethodRecoveryAccuracyPrecision (% RSD)
Nevirapine Zidovudine, Lamivudine, NevirapineHPLC99.94% (for Nevirapine)99.82% to 101.43% (for Zidovudine)< 0.80%
Carbamazepine Zidovudine, Lamivudine, NevirapineHPLCNot ReportedNot ReportedNot Reported

Table 2: Performance characteristics of Zidovudine bioanalytical methods using alternative internal standards. Data is sourced from separate studies and is not a direct comparison.

Experimental Protocols

Methodology for Zidovudine Analysis using Stable Isotope-Labeled Internal Standard

A detailed experimental protocol for the LC/MS/MS analysis of Zidovudine using a stable isotope-labeled internal standard is outlined below.

1. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of human plasma, add the stable labeled isotopic Zidovudine (ZDV-IS) internal standard.

  • Perform a solid-phase extraction using an Oasis HLB 1cc cartridge.[1]

2. Liquid Chromatography

  • Column: Phenomonex Synergi Hydro-RP (2.0 × 150 mm) reversed-phase analytical column.[1]

  • Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.[1]

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometry

  • Detection: Electrospray ionization (ESI) in the positive ion mode with MS/MS detection.[1]

  • Monitored Transitions:

    • Zidovudine (ZDV): 268/127[1]

    • Zidovudine-IS (ZDV-IS): 271/130[1]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add this compound (IS) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe lc LC Separation (Reversed-Phase) spe->lc ms MS/MS Detection (ESI+) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quant Quantification ratio->quant G cluster_is_type Internal Standard Type cluster_outcome Assay Performance d4 This compound (Stable Isotope Labeled) coelution Co-elution with Analyte d4->coelution Ideal extraction Similar Extraction Recovery d4->extraction Ideal ionization Similar Ionization Efficiency d4->ionization Ideal matrix_comp Compensation for Matrix Effects d4->matrix_comp Effective analog Alternative (e.g., Nevirapine, Structurally Analogous) analog->coelution Variable analog->extraction Similar analog->ionization Different analog->matrix_comp Less Effective high_accuracy High Accuracy matrix_comp->high_accuracy high_precision High Precision matrix_comp->high_precision moderate_performance Variable Performance matrix_comp->moderate_performance

References

Safety Operating Guide

Proper Disposal of Zidovudine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Zidovudine-d4, a deuterated analog of the antiretroviral medication Zidovudine. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Zidovudine is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[1][2] Therefore, this compound should be handled as a hazardous chemical.

Immediate Safety Precautions

Before handling this compound, it is imperative to have a designated hazardous waste storage area and to be familiar with the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves. Glove selection must consider any solvents present.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat A standard laboratory coat should be worn.
Respiratory Protection Not normally required with good general ventilation.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.

  • Containment: Prevent the spill from entering waterways or sewers.

  • Small Spills: Wipe up with absorbent material (e.g., cloth, fleece).

  • Decontamination: Clean the surface thoroughly to remove any residual contamination.

  • Waste Disposal: Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Do Not Reuse: Never return spilled material to the original container.[3]

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Containment & Labeling cluster_2 Storage & Disposal A This compound Waste Generated B Solid Waste (Contaminated PPE, wipes, etc.) A->B Segregate by type C Liquid Waste (Solutions, rinsates) A->C Segregate by type D Sharps Waste (Needles, contaminated glass) A->D Segregate by type E Empty Containers A->E Segregate by type F Double-bag in clear plastic bags B->F G Collect in a compatible, leak-proof container with a screw-on cap C->G H Collect in a designated sharps container D->H I Triple-rinse with a suitable solvent E->I K Affix 'Hazardous Waste' label F->K G->K H->K J Collect rinsate as hazardous liquid waste I->J J->G L Store in a designated, labeled hazardous waste area K->L M Use secondary containment L->M N Arrange for pickup by Environmental Health & Safety (EH&S) M->N

Caption: Workflow for the safe disposal of this compound waste.

Detailed Disposal Procedures

The proper disposal of this compound waste is categorized by the type of waste generated. All waste must be treated as hazardous.

Solid Waste

This category includes contaminated personal protective equipment (gloves, lab coats), absorbent paper, and other lab supplies.

  • Procedure:

    • Collect all solid waste contaminated with this compound.

    • Double-bag the waste in clear plastic bags to allow for visual inspection by waste technicians.[4]

    • Seal the bags securely.

    • Affix a "Hazardous Waste" label to the outer bag.

    • Store in the designated hazardous waste accumulation area.

Liquid Waste

This includes unused solutions of this compound, as well as solvent rinsates from cleaning contaminated glassware.

  • Procedure:

    • Collect all liquid waste in a chemically compatible container with a leak-proof, screw-on cap.[4][5] Corks and parafilm are not acceptable closures.[4]

    • Do not fill the container beyond 90% capacity to allow for expansion.

    • Ensure the container is clearly labeled with a "Hazardous Waste" tag, and list all chemical constituents, including this compound and any solvents.

    • Keep the waste container closed except when adding waste.[4]

    • Store the container in a secondary containment tray or bin that can hold 110% of the volume of the primary container.[4]

    • Segregate from incompatible materials, such as strong oxidizing agents.[5]

Sharps Waste

This category includes any items capable of puncturing or piercing, such as needles, syringes, Pasteur pipettes, and broken glass contaminated with this compound.

  • Procedure:

    • Place all sharps directly into a designated, puncture-resistant sharps container.

    • Do not overfill the sharps container.

    • When the container is full, securely close and seal it.

    • Label the container with a "Hazardous Waste" label.

    • Store in the designated hazardous waste accumulation area.

Empty Containers

Original containers of this compound must be properly decontaminated before disposal.

  • Procedure:

    • Triple-rinse the empty container with a suitable solvent that can solubilize this compound.

    • Collect the rinsate as hazardous liquid waste and dispose of it accordingly.[6]

    • After triple-rinsing, the container can be disposed of in the regular trash.[6]

    • Before discarding, deface the original label to prevent misidentification.

Waste Storage and Collection

All this compound waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Storage Requirements:

    • The SAA must be near the point of waste generation and under the control of laboratory personnel.[4]

    • The area should be clearly marked with a "Danger – Hazardous Waste" sign.[4]

    • Waste containers must be kept closed and in secondary containment.[4]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at an SAA.

  • Collection:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.

    • Ensure all containers are properly labeled and sealed before the scheduled pickup.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.